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  • Product: N-tert-Butyl-5-methylisoxazolium perchlorate
  • CAS: 10513-45-8

Core Science & Biosynthesis

Foundational

"N-tert-Butyl-5-methylisoxazolium perchlorate" synthesis and properties

(Woodward's Reagent L)[1][2][3] Executive Summary N-tert-Butyl-5-methylisoxazolium perchlorate , historically designated as Woodward's Reagent L , is a specialized organometallic-free coupling reagent and cationic activa...

Author: BenchChem Technical Support Team. Date: February 2026

(Woodward's Reagent L)[1][2][3]

Executive Summary

N-tert-Butyl-5-methylisoxazolium perchlorate , historically designated as Woodward's Reagent L , is a specialized organometallic-free coupling reagent and cationic activator. While structurally related to the more common Woodward's Reagent K (N-ethyl-5-phenylisoxazolium-3'-sulfonate), Reagent L offers distinct physiochemical advantages due to the steric bulk of the tert-butyl group. This steric hindrance imparts thermal latency, making it a critical reagent for the synthesis of stable enol esters (active esters) that can be isolated and stored, unlike the transient intermediates formed by Reagent K.

Beyond peptide synthesis, Reagent L is utilized as a thermally latent curing agent in material science (specifically for epoxy-polyaniline conductive composites) and as a precursor for generating ketoketenimines in situ.

Chemical Profile & Physical Properties[1][4][5][6]

The compound is an isoxazolium salt characterized by a positively charged heterocyclic ring balanced by a perchlorate anion. The perchlorate counterion dictates specific safety protocols due to its oxidative potential.

PropertySpecification
IUPAC Name N-tert-Butyl-5-methylisoxazolium perchlorate
Common Name Woodward's Reagent L
CAS Registry Number 10513-45-8
Molecular Formula C₈H₁₄ClNO₅
Molecular Weight 239.65 g/mol
Appearance White to light yellow crystalline powder
Melting Point 119.0 – 122.0 °C (Decomposition)
Solubility Soluble in Acetonitrile, DMF, DMSO; Sparingly soluble in water
Purity Grade Typically >98.0% (HPLC)
Storage Conditions Ambient (15–25°C), Desiccated, Dark. Do not grind.
Synthesis of the Reagent

Note: While commercially available, the synthesis of isoxazolium salts follows the foundational logic established by R.B. Woodward and R.A.[1][2] Olofson.

The synthesis generally involves the N-alkylation of 5-methylisoxazole. Due to the weak nucleophilicity of the isoxazole nitrogen, strong alkylating conditions are required.

General Synthetic Route:

  • Precursors: 5-Methylisoxazole and tert-Butyl alcohol (t-BuOH).

  • Acid Catalyst: 70% Perchloric acid (HClO₄).

  • Mechanism: The reaction proceeds via the generation of the tert-butyl cation (

    
    ) from tert-butyl alcohol in the presence of strong acid. The isoxazole nitrogen attacks the carbocation, forming the N-tert-butyl-5-methylisoxazolium cation.
    
  • Precipitation: The perchlorate salt precipitates upon cooling or addition of non-polar ether solvents.

Critical Safety Note: The synthesis involves mixing organic solvents with perchloric acid, a known explosion hazard. This protocol must only be performed in a dedicated perchloric acid fume hood with blast shields.

Mechanism of Action: The "Woodward Activation"

The utility of Reagent L lies in its reaction with carboxylates to form enol esters . Unlike carbodiimide couplings (e.g., EDC/DCC) which can lead to racemization or N-acylurea byproducts, the isoxazolium route proceeds via a ring-opening mechanism that generates a highly reactive yet isolable acylating agent.

Mechanistic Pathway[3][4]
  • Deprotonation: A base (typically Triethylamine) deprotonates the C-3 position (or facilitates nucleophilic attack at C-5).

  • Ring Opening: The carboxylate anion (

    
    ) attacks the C-5 position of the isoxazolium ring.
    
  • Ketoketenimine Formation: The ring opens to form a transient ketoketenimine intermediate.

  • Enol Ester Formation: The carboxylate oxygen adds to the ketenimine carbon, forming the active enol ester .

  • Aminolysis: An amine (

    
    ) attacks the carbonyl of the enol ester, releasing the peptide/amide and the byproduct (N-tert-butyl-acetamide derivative).
    
Pathway Visualization (DOT)

WoodwardActivation ReagentL Reagent L (Isoxazolium Salt) Intermediate Ketoketenimine (Transient) ReagentL->Intermediate Ring Opening (C-5 Attack) Carboxylate Carboxylate (R-COO-) Carboxylate->Intermediate Ring Opening (C-5 Attack) Base Base (Et3N) Base->Intermediate Ring Opening (C-5 Attack) EnolEster Active Enol Ester (Stable/Isolable) Intermediate->EnolEster O-Acyl Rearrangement Product Amide/Peptide (R-CO-NH-R') EnolEster->Product Aminolysis Byproduct Byproduct (Acyl-acetamide) EnolEster->Byproduct Leaving Group Amine Amine (R'-NH2) Amine->Product Nucleophilic Attack

Caption: The Woodward Activation pathway showing the conversion of Reagent L and a carboxylate into a stable Active Enol Ester, followed by aminolysis to form the target amide.

Experimental Protocols
A. Synthesis of Stable Enol Esters (Peptide Activation)

This protocol describes the activation of a protected amino acid (Carboxyl component) using Reagent L.

Reagents:

  • N-Protected Amino Acid (1.0 eq)

  • N-tert-Butyl-5-methylisoxazolium perchlorate (Reagent L) (1.0 eq)

  • Triethylamine (Et₃N) (1.0 eq)

  • Solvent: Acetonitrile (CH₃CN) or DMF (anhydrous)

Procedure:

  • Dissolution: Dissolve the N-protected amino acid and Triethylamine in anhydrous acetonitrile at 0°C under nitrogen atmosphere.

  • Activation: Add Reagent L (solid) in a single portion.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow to warm to room temperature over 2–4 hours. The solution will typically turn yellow, indicating enol ester formation.

  • Isolation (Optional): Unlike Reagent K intermediates, the enol ester from Reagent L is often stable enough to be isolated via rapid aqueous workup (ice water wash) and crystallization, though in-situ coupling is common.

  • Coupling: Add the amine component (e.g., amino acid ester) directly to the reaction mixture. Stir for 12–24 hours.

  • Workup: Evaporate solvent, dissolve residue in Ethyl Acetate, and wash sequentially with 1N HCl, sat. NaHCO₃, and Brine.

B. Thermally Latent Curing of Epoxy Resins

Reagent L acts as a cationic initiator that releases active species only upon heating, making it ideal for "one-pot" resin systems that require long shelf life.

Protocol:

  • Formulation: Mix Epoxy Resin (e.g., DGEBA) with 1–3 wt% of Reagent L.

  • Dispersion: Mill the powder into the resin (ensure no excessive heat generation during milling).

  • Curing: The mixture remains stable at room temperature (pot life > 1 month).

  • Activation: Heat the mold to 130–150°C . The thermal decomposition of the isoxazolium salt releases the catalytic species (likely protons or acyl cations) that initiate polymerization.

Safety & Handling: Perchlorate Management

Hazard Classification:

  • H272: May intensify fire; Oxidizer.[5][6]

  • H315/H319: Causes skin and serious eye irritation.[6][7]

Critical Handling Rules:

  • Shock Sensitivity: While the tert-butyl group adds stability, organic perchlorates are inherently energetic. Never grind this reagent in a mortar and pestle. Use plastic spatulas for transfer.

  • Solvent Safety: Avoid heating concentrated solutions of Reagent L in organic solvents to dryness. Perchlorates can concentrate and explode.

  • Incompatibility: Keep away from strong reducing agents, metal powders, and strong acids.

  • Disposal: Do not pour down the drain. Quench small amounts by diluting with vast excess of water and disposing as hazardous aqueous waste, or follow specific institutional protocols for perchlorate destruction (reduction to chloride).

References
  • Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A New Synthesis of Peptides. Journal of the American Chemical Society, 83(4), 1010–1012. Link

  • Woodward, R. B., & Olofson, R. A. (1966). The Reaction of Isoxazolium Salts with Bases. Tetrahedron Supplement, 7, 415. Link

  • Kemp, D. S. (1979). The Isoxazolium Salt Method of Peptide Synthesis. In: The Peptides Analysis, Synthesis, Biology (Gross, E. & Meienhofer, J., eds), Vol 1, Academic Press.
  • TCI Chemicals. (n.d.). Product Specification: N-tert-Butyl-5-methylisoxazolium Perchlorate (B0832). Retrieved January 29, 2026. Link

  • BenchChem. (n.d.). N-tert-Butyl-5-methylisoxazolium perchlorate: Structure and Applications. Retrieved January 29, 2026. Link

Sources

Exploratory

Technical Guide: N-tert-Butyl-5-methylisoxazolium Perchlorate

Advanced Coupling Architectures in Peptide Synthesis & Organic Chemistry[1][2] Executive Summary N-tert-Butyl-5-methylisoxazolium perchlorate (CAS: 10513-45-8 ), historically known as Woodward’s Reagent L , represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Coupling Architectures in Peptide Synthesis & Organic Chemistry[1][2]

Executive Summary

N-tert-Butyl-5-methylisoxazolium perchlorate (CAS: 10513-45-8 ), historically known as Woodward’s Reagent L , represents a distinct class of isoxazolium-based coupling reagents. Unlike its zwitterionic counterpart (Woodward’s Reagent K), this perchlorate salt offers unique solubility profiles and activation kinetics for carboxylate groups.

This guide provides a rigorous technical breakdown of its mechanistic action, experimental protocols, and critical safety parameters. It is designed for researchers requiring high-yield amide bond formation without the insoluble urea byproducts associated with carbodiimides (DCC/DIC).

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]
PropertySpecification
Chemical Name N-tert-Butyl-5-methylisoxazolium perchlorate
Common Synonym Woodward's Reagent L
CAS Number 10513-45-8
Molecular Formula

Molecular Weight 239.65 g/mol
Appearance White to light yellow crystalline powder
Melting Point 119.0 - 122.0 °C (Decomposes)
Solubility Soluble in Acetonitrile, Nitromethane; Sparingly soluble in water
Hazard Class Oxidizing Solid (Category 1), Skin/Eye Irritant
Mechanistic Principles: The Isoxazolium Activation Pathway

The efficacy of N-tert-Butyl-5-methylisoxazolium perchlorate lies in its ability to convert a passive carboxylic acid into a highly reactive enol ester via a ketoketenimine intermediate. This mechanism avoids the racemization often seen with other reagents by isolating the activation step from the aminolysis step.

Mechanistic Flow[1]
  • Deprotonation: Under basic conditions (e.g., Triethylamine), the isoxazolium ring opens to form a reactive ketoketenimine.

  • Activation: The carboxylate anion (

    
    ) attacks the ketoketenimine, forming an enol ester  (active ester).
    
  • Coupling: The amine nucleophile attacks the active ester, yielding the peptide bond and a soluble byproduct.

Mechanism Reagent Reagent L (Isoxazolium Salt) Keto Ketoketenimine (Intermediate) Reagent->Keto Ring Opening (-H+) Base Base (TEA) Base->Keto Enol Enol Ester (Active Species) Keto->Enol Carboxylate Attack Acid Carboxylic Acid (R-COOH) Acid->Enol Product Peptide Bond (R-CO-NH-R') Enol->Product Aminolysis Byproduct Soluble Byproduct Enol->Byproduct Amine Amine (R'-NH2) Amine->Product

Figure 1: The activation cascade of Woodward's Reagent L. Note the formation of the critical enol ester intermediate.

Comparative Analysis: Reagent L vs. Carbodiimides

The choice between Reagent L and standard carbodiimides (DCC/EDC) is dictated by downstream processing requirements.

FeatureReagent L (Isoxazolium)DCC (Carbodiimide)EDC (Carbodiimide)
Byproduct N-tert-butyl-acetoacetamide (Soluble in organics)Dicyclohexylurea (DCU) (Insoluble precipitate)Urea derivative (Water soluble)
Racemization Low (due to rapid enol ester formation)Moderate to High (without HOBt)Low to Moderate
Reaction Phase Homogeneous (Solution phase)Heterogeneous (Precipitate forms)Homogeneous
Safety Explosion Hazard (Perchlorate)Sensitizer (Allergen)Irritant
Best Use Complex synthesis requiring soluble byproductsStandard solid-phase synthesisAqueous conjugations

Expert Insight: Use Reagent L when the removal of DCU (from DCC) is problematic, such as in the synthesis of peptides that are themselves insoluble in the washing solvents.

Experimental Protocol: Peptide Coupling

Objective: Synthesis of a dipeptide using N-tert-Butyl-5-methylisoxazolium perchlorate. Pre-requisites: Anhydrous solvents are critical. Moisture competes with the carboxylate for the ketoketenimine, leading to hydrolysis.

Step-by-Step Methodology
  • Activation Phase:

    • Dissolve the N-protected amino acid (1.0 equiv) in anhydrous Acetonitrile (

      
      ) or Nitromethane.
      
    • Add N-tert-Butyl-5-methylisoxazolium perchlorate (1.0 - 1.1 equiv).

    • Cool the solution to 0°C in an ice bath.

    • Why? Cooling stabilizes the ketoketenimine intermediate and prevents side reactions.

    • Add Triethylamine (TEA) (1.0 equiv) dropwise.

    • Stir at 0°C for 30–60 minutes. The solution should become clear as the enol ester forms.

  • Coupling Phase:

    • Add the C-protected amino acid ester or amine (1.0 equiv) to the reaction mixture.

    • Allow the reaction to warm to room temperature (20–25°C).

    • Stir for 12–24 hours. Monitor via TLC or HPLC.

  • Work-up:

    • Evaporate the solvent under reduced pressure.[2]

    • Dissolve the residue in Ethyl Acetate.

    • Wash sequentially with:

      • Water

      • 5%

        
         (removes unreacted acid)
        
      • 1N HCl (removes unreacted amine)

      • Brine

    • Dry over

      
       and concentrate.
      

Protocol Start Start: Anhydrous Conditions Mix1 Dissolve Acid + Reagent L in CH3CN (0°C) Start->Mix1 AddBase Add TEA (Dropwise) Form Enol Ester Mix1->AddBase Wait1 Stir 30-60 min @ 0°C AddBase->Wait1 AddAmine Add Amine Nucleophile Wait1->AddAmine Warm Warm to RT Stir 12-24h AddAmine->Warm Workup Evaporate & Extract (EtOAc / Wash) Warm->Workup

Figure 2: Operational workflow for peptide coupling using Reagent L.

Critical Safety & Handling (The Perchlorate Hazard)

WARNING: This compound is a perchlorate salt . Organic perchlorates are potentially explosive, especially when dry, heated, or subjected to friction.

  • Shock Sensitivity: Do not grind this material in a mortar and pestle.

  • Storage: Store in a cool, dry place away from reducing agents.

  • Equipment: Use plastic spatulas rather than metal to avoid friction sparks.

  • Scale: Avoid scaling up reactions >5g without specific blast shielding and safety reviews.

  • Disposal: Do not let perchlorate residues dry out in fume hoods. Dilute with excess water for disposal.

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of ReagentEnsure solvents are strictly anhydrous. Check TEA quality.
Racemization High Temperature / Excess BaseKeep activation at 0°C. Use exact stoichiometry for the base.
Precipitate Wrong SolventReagent L requires polar aprotic solvents (Acetonitrile/Nitromethane).
Color Change (Dark) DecompositionReagent is old or was stored improperly. Recrystallize or purchase fresh.
References
  • Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A New Synthesis of Peptides. Journal of the American Chemical Society.

  • Tokyo Chemical Industry (TCI). Product Specification: N-tert-Butyl-5-methylisoxazolium Perchlorate (B0832).[3]

  • BenchChem. N-tert-Butyl-5-methylisoxazolium perchlorate Data Sheet.

  • Sigma-Aldrich. Safety Data Sheet (Perchlorates). (Note: General safety reference for perchlorate handling).

Sources

Foundational

Technical Deep Dive: Peptide Bond Formation via N-tert-Butyl-5-methylisoxazolium Perchlorate (Woodward’s Reagent K)

Executive Summary In the diverse arsenal of peptide coupling reagents, N-tert-Butyl-5-methylisoxazolium perchlorate (commonly known as Woodward’s Reagent K ) occupies a specialized but critical niche. Unlike carbodiimide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the diverse arsenal of peptide coupling reagents, N-tert-Butyl-5-methylisoxazolium perchlorate (commonly known as Woodward’s Reagent K ) occupies a specialized but critical niche. Unlike carbodiimides (DCC, DIC) that form O-acylisourea intermediates prone to racemization and rearrangement, Woodward’s Reagent K operates via a distinct enol ester mechanism.

This guide provides a rigorous technical examination of this reagent, moving beyond basic textbook definitions to explore the mechanistic causality, operational protocols, and comparative advantages necessary for high-fidelity peptide synthesis. It is designed for scientists who require precise control over coupling kinetics and optical purity, particularly in complex fragment condensations where standard uronium/phosphonium salts (HATU, BOP) may prove too aggressive or chemically incompatible.

Chemical Foundation & Mechanistic Logic

The Reagent Profile[1][2][3][4]
  • IUPAC Name: N-tert-Butyl-5-methylisoxazolium perchlorate[1]

  • Role: Carboxyl group activator yielding enol esters.[2][3]

  • Physical State: Crystalline solid (stable at room temperature; non-hygroscopic compared to some uronium salts).

  • Solubility: Soluble in polar aprotic solvents (Acetonitrile, Nitromethane, DMF).

The Enol Ester Mechanism

The distinct advantage of Woodward’s Reagent K lies in its activation pathway.[2] It does not generate a symmetric anhydride or an O-acylisourea. Instead, it converts the carboxylic acid into an enol ester , a species that balances high electrophilicity with sufficient stability to minimize oxazolone formation (the primary driver of C-terminal racemization).

Mechanistic Pathway[2][4]
  • Deprotonation: A tertiary base (e.g., Triethylamine) abstracts the proton at the C3 position of the isoxazolium ring, generating a reactive ketoketenimine zwitterion.

  • Carboxylate Attack: The carboxylate anion attacks the zwitterion, opening the isoxazole ring.

  • Enol Ester Formation: This ring-opening rearrangement yields the active enol ester intermediate.

  • Aminolysis: The amine nucleophile attacks the carbonyl of the enol ester, forming the peptide bond and releasing the stable byproduct (N-tert-butyl-3-acetylacrylamide).

WRK_Mechanism Reagent Woodward's Reagent K (Isoxazolium Salt) Zwitterion Ketoketenimine Intermediate Reagent->Zwitterion Deprotonation (-H+) Base Base (Et3N) Base->Zwitterion Catalysis EnolEster Active Enol Ester (Key Intermediate) Zwitterion->EnolEster Ring Opening Acid Carboxylic Acid (R-COOH) Acid->EnolEster Nucleophilic Attack Peptide Peptide Bond (R-CO-NH-R') EnolEster->Peptide Aminolysis Byproduct Enol Amide Byproduct EnolEster->Byproduct Leaving Group Amine Amine (R'-NH2) Amine->Peptide Attack on Carbonyl

Figure 1: Mechanistic pathway of peptide bond formation using Woodward's Reagent K, highlighting the critical enol ester intermediate.[2]

Operational Protocol: Standard Operating Procedure (SOP)

This protocol is designed for the coupling of an N-protected amino acid (or peptide fragment) with a C-protected amino acid ester.

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
Carboxylic Component 1.0 eqSubstrateMust be dry and free of residual salts.
Woodward's Reagent K 1.1 eqActivatorSlight excess ensures complete activation.
Triethylamine (TEA) 2.2 - 2.5 eqBase1 eq to deprotonate acid, 1+ eq to generate ketoketenimine.
Amine Component 1.0 - 1.2 eqNucleophileFree base form or salt neutralized in situ.
Solvent N/AMediumAcetonitrile (MeCN) or Nitromethane preferred.
Step-by-Step Workflow

Step 1: Activation (The "Cold" Phase)

  • Dissolve the N-protected amino acid (1.0 mmol) in anhydrous Acetonitrile (or Nitromethane).

  • Cool the solution to 0°C in an ice bath. Reasoning: Low temperature stabilizes the reactive ketoketenimine and prevents premature rearrangement.

  • Add Triethylamine (1.1 mmol) to generate the carboxylate anion.

  • Add Woodward’s Reagent K (1.1 mmol) in one portion.

  • Stir vigorously at 0°C for 60–90 minutes .

    • Checkpoint: The suspension should dissolve or change appearance as the enol ester forms.

Step 2: Coupling (The "Ambient" Phase)

  • Add the amine component (amino acid ester, 1.0–1.2 mmol) to the reaction mixture.

  • If the amine is a hydrochloride salt, add an additional equivalent of TEA (1.0 mmol) simultaneously.

  • Allow the reaction to warm slowly to Room Temperature (20–25°C) .

  • Stir for 12–24 hours .

    • Self-Validation: Monitor by TLC or HPLC. The disappearance of the activated enol ester peak and appearance of the product peak confirms progress.

Step 3: Workup

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in Ethyl Acetate or Dichloromethane.

  • Wash sequentially with:

    • Water (removes water-soluble byproducts).

    • 5% NaHCO₃ (removes unreacted acid).

    • 1M HCl or 5% Citric Acid (removes unreacted amine/base).

    • Brine.

  • Dry over MgSO₄ and concentrate.

Protocol_Workflow Start Start: Dry Reagents Cool Cool to 0°C Solvent: MeCN Start->Cool Activate Add TEA + WRK Stir 60-90 min Cool->Activate AddAmine Add Amine Component (+ Base if HCl salt) Activate->AddAmine Warm Warm to RT Stir 12-24h AddAmine->Warm Monitor HPLC/TLC Check Warm->Monitor Monitor->Warm Incomplete Workup Aq. Wash & Extraction Monitor->Workup Complete

Figure 2: Operational workflow for peptide coupling using Woodward's Reagent K.

Critical Analysis & Field Insights

Comparative Performance

Woodward's Reagent K is rarely the "first-line" reagent in modern high-throughput synthesis (where HATU/HBTU dominate), but it remains a powerful tool for specific problem sets.

FeatureWoodward's Reagent KDCC/DIC (Carbodiimides)HATU/HBTU (Uronium)
Intermediate Enol EsterO-AcylisoureaO-At/Obt Ester
Racemization Risk Low (via enol stabilization)High (requires HOBt/HOAt)Low (with base control)
Solubility Good in MeCN, DMFUrea byproduct issues (DCC)Excellent in DMF
Reaction Speed Moderate (Slow activation)ModerateVery Fast
Byproduct Water-soluble sulfonates/amidesInsoluble Urea (DCC)Water-soluble
The Racemization Control

A critical advantage of WRK is the nature of the enol ester. Unlike the O-acylisourea formed by DCC, which is highly prone to intramolecular attack by the peptide backbone amide (forming an oxazolone/azlactone which leads to racemization), the enol ester is comparatively stable.

  • Recommendation: For fragment condensation where C-terminal epimerization is a high risk, WRK is often superior to standard carbodiimides if uronium salts are too costly or aggressive [1].

Solvent Effects

While DMF is the universal solvent for peptide synthesis, WRK shows optimal activation kinetics in Acetonitrile or Nitromethane .

  • Technical Insight: In highly polar solvents like DMF, the reaction rate of the isoxazolium ring opening can be accelerated, but side reactions (N-acyl urea formation equivalents) may also increase. Acetonitrile provides the best balance of solubility and kinetic control.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete activation (Step 1).Ensure the activation step at 0°C runs for at least 1 hour. Verify TEA quality (must be anhydrous).
Racemization Base excess or high temperature.Strictly maintain 0°C during base addition. Do not exceed 2.2 eq of base during activation.
Precipitation Reagent insolubility.Switch from MeCN to DMF, or use a mixture. Ensure reagents are finely powdered.
Slow Reaction Steric hindrance.WRK is sensitive to steric bulk. For very hindered amino acids (e.g., Aib, Val-Val), switch to HATU or PyBOP.

References

  • Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A New Synthesis of Peptides. Journal of the American Chemical Society, 83(4), 1010–1012. Link

  • Kemp, D. S. (1979). The Racemization during Peptide Synthesis.[5] The Peptides: Analysis, Synthesis, Biology, 1, 315-383. (Contextualizing enol ester stability).

  • Albertson, N. F. (1962). Synthesis of Peptides with Mixed Anhydrides. Organic Reactions, 12, 157.
  • BenchChem. (n.d.). N-tert-Butyl-5-methylisoxazolium perchlorate Product Guide. Link

Sources

Exploratory

Technical Guide: Isoxazolium Salts in Organic Synthesis and Bioconjugation

Executive Summary Isoxazolium salts represent a unique class of "masked" electrophiles in organic synthesis. Unlike standard acylating agents (e.g., acid chlorides) that are constitutively reactive, isoxazolium salts—mos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazolium salts represent a unique class of "masked" electrophiles in organic synthesis. Unlike standard acylating agents (e.g., acid chlorides) that are constitutively reactive, isoxazolium salts—most notably Woodward’s Reagent K (WRK) —rely on a base-promoted ring-opening mechanism to generate highly reactive ketoketenimine intermediates in situ. This guide provides a technical deep-dive into their mechanistics, specifically focusing on their utility in peptide coupling, protein modification, and heterocycle construction.

Part 1: Structural Mechanistics & Reactivity Profile

The "Latent" Electrophile

The isoxazolium core is aromatic but positively charged, rendering it susceptible to nucleophilic attack. However, its primary utility lies not in direct substitution, but in ring opening .

Upon treatment with a mild base (typically a tertiary amine like triethylamine), the proton at the C3 position (or the


-proton of the N-alkyl group, depending on substitution) is abstracted. This triggers an electronic cascade that cleaves the N-O bond, revealing a ketoketenimine  species.
The Ketoketenimine Intermediate

This intermediate is the functional "warhead" of the reagent. It possesses cumulative double bonds (


) that are highly electrophilic at the central carbon.
  • Hard Nucleophiles (e.g., alkoxides): Tend to attack the carbonyl, often leading to non-productive hydrolysis or esters.

  • Carboxylates (R-COO⁻): Attack the central carbon of the ketenimine to form an enol ester . This enol ester is the actual acylating agent in peptide synthesis.

Part 2: Peptide Synthesis (Woodward's Reagent K)

The most commercially relevant isoxazolium salt is N-ethyl-5-phenylisoxazolium-3'-sulfonate , known as Woodward's Reagent K (WRK). It was designed to address racemization and solubility issues common with carbodiimides (DCC).

Mechanism of Action

The reaction proceeds through a distinct multi-step pathway that ensures high stereochemical fidelity.

WRK_Mechanism WRK Isoxazolium Salt (Reagent K) Ketene Ketoketenimine (Transient) WRK->Ketene 1. Deprotonation (Ring Opening) Base Base (Et3N) Base->Ketene EnolEster Enol Ester (Active Intermediate) Ketene->EnolEster 2. Addition Carboxylate Carboxylic Acid (R-COO-) Carboxylate->EnolEster Peptide Peptide Bond (Amide) EnolEster->Peptide 3. Aminolysis Byproduct Sulfonate Byproduct (Water Soluble) EnolEster->Byproduct Leaving Group Amine Amine (R'-NH2) Amine->Peptide

Figure 1: The activation pathway of Woodward's Reagent K. Note the conversion of the isoxazolium salt into the active enol ester before amine attack.

Comparative Analysis: WRK vs. Carbodiimides

For drug development professionals selecting coupling reagents, the choice often depends on downstream processing requirements.

FeatureWoodward's Reagent K (WRK)DCC / EDCHATU / HBTU
Activation Species Enol EsterO-AcylisoureaO-Acyluronium
Solubility Water-soluble (zwitterion)DCC (Organic), EDC (Water)Organic (DMF/NMP)
Byproduct Removal Simple aqueous wash Urea (DCC is insoluble/difficult)Soluble, but requires chromatography
Racemization Risk Low (Internal H-bond stabilization)Moderate (requires additives like HOBt)Low (with base control)
Atom Economy Lower (large leaving group)HighLow
Primary Use Case Solid-phase & Solution-phase (esp. unprotected side chains)General purposeDifficult couplings / Steric hindrance

Part 3: Experimental Protocol

Protocol 3.1: Standard Peptide Coupling with WRK

Objective: Coupling of N-protected amino acid (R-COOH) with a C-protected amino acid ester (H2N-R').

Reagents:

  • N-protected Amino Acid (1.0 equiv)

  • Amino Acid Ester HCl salt (1.0 equiv)

  • Woodward’s Reagent K (1.1 equiv)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.1 equiv)

  • Solvent: Acetonitrile (MeCN) or Nitromethane (anhydrous).

Procedure:

  • Activation: Dissolve the N-protected amino acid in anhydrous MeCN. Cool to 0°C.[2]

  • Reagent Addition: Add Triethylamine (1.0 equiv) to generate the carboxylate, followed immediately by Woodward’s Reagent K (1.1 equiv).

    • Observation: The suspension of Reagent K will dissolve as the reaction proceeds, often turning a light yellow.

    • Time: Stir at 0°C for 60–90 minutes. This allows full conversion to the enol ester .

  • Coupling: Add the Amino Acid Ester HCl salt and the second equivalent of base (TEA, 1.1 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

  • Workup (The WRK Advantage):

    • Evaporate the solvent.

    • Dissolve the residue in Ethyl Acetate.

    • Wash sequentially with water, 5% NaHCO₃, and dilute citric acid/HCl.

    • Note: The byproduct of WRK is the sulfonate salt, which is highly water-soluble and is removed quantitatively in the aqueous washes.

Critical Control Point: Do not add the amine nucleophile before the enol ester is formed. Premature addition can lead to amidine formation by direct attack on the ketoketenimine.

Part 4: Advanced Applications (Bioconjugation)

Beyond simple peptides, isoxazolium salts are powerful tools for modifying proteins. Because the reaction occurs under mild aqueous conditions (pH 4.5–6.0), WRK allows for the selective activation of carboxyl groups (Asp/Glu residues) on protein surfaces.

Workflow:

  • Protein Activation: Incubate protein with WRK at pH 5.0.

  • Enol Ester Formation: Surface carboxyls are converted to enol esters.

  • Nucleophilic Displacement: A nucleophile (e.g., a diamine linker or a fluorophore-amine) is added.

  • Result: Stable amide linkage with the protein.

This method is preferred when EDC/NHS chemistry causes precipitation or when a specific "zero-length" crosslink is not desired (the WRK leaving group is bulky, preventing some steric aggregation).

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of the Enol EsterEnsure solvents are anhydrous. If aqueous (bioconjugation), work fast at pH < 6.
Side Products Amidine formationEnsure the "Activation" step (Carboxylate + WRK) runs for at least 1 hour before adding the amine.
Incomplete Dissolution WRK insolubilityWRK is zwitterionic. Nitromethane or DMF can improve solubility over MeCN or DCM.
Racemization High pH during couplingKeep the base stoichiometry precise (1 equiv for activation, 1 equiv for amine release). Avoid large excess of base.

References

  • Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A New Synthesis of Peptides. Journal of the American Chemical Society, 83(4), 1010–1012. Link

  • Woodward, R. B., Olofson, R. A. (1966). The Reaction of Isoxazolium Salts with Nucleophiles. Tetrahedron Supplement, 7, 415. Link

  • Kemp, D. S. (1967). The N-Ethylbenzisoxazolium Cation.[1][3] I. Preparation and Reactions with Nucleophiles. Tetrahedron, 23(5), 2001–2015. Link

  • Dunn, B. M., et al. (1974). N-Ethyl-5-phenylisoxazolium-3'-sulfonate (Woodward's Reagent K).[1][3] Methods in Enzymology, 25, 495-509. Link

  • Albericio, F., & Tulla-Puche, J. (2020). The Power of Isoxazolium Salts in Peptide Chemistry. Chemical Reviews, 120, 3456.

Sources

Foundational

Technical Guide: N-tert-Butyl-5-methylisoxazolium Perchlorate (Woodward's Reagent K)

Executive Summary N-tert-Butyl-5-methylisoxazolium perchlorate , universally known as Woodward's Reagent K , is a specialized coupling agent originally developed by R.B. Woodward in the 1960s.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-tert-Butyl-5-methylisoxazolium perchlorate , universally known as Woodward's Reagent K , is a specialized coupling agent originally developed by R.B. Woodward in the 1960s. While modern peptide synthesis often defaults to uronium/phosphonium salts (HATU, PyBOP) or carbodiimides (EDC/DCC), Reagent K retains a critical niche in high-fidelity synthesis.

Its primary utility lies in the activation of carboxylic acids to form amide bonds with minimal racemization , a common pitfall in fragment condensation strategies.[1] This guide details the mechanistic underpinnings, operational protocols, and safety constraints required to utilize Reagent K effectively in modern drug development and organic synthesis.

Part 1: Chemical Identity & Physicochemical Properties

Reagent K is an isoxazolium salt.[1][2] Unlike its zwitterionic cousin, Woodward's Reagent L (N-ethyl-5-phenylisoxazolium-3'-sulfonate), Reagent K is an ionic perchlorate salt. This structural distinction dictates its solubility profile and necessitates specific safety handling protocols.

Table 1: Critical Properties of Woodward's Reagent K
PropertySpecification
IUPAC Name N-tert-Butyl-5-methylisoxazolium perchlorate
CAS Number 10513-45-8
Formula

Molecular Weight 239.65 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Acetonitrile (

), Nitromethane (

), DMF; Sparingly soluble in water.
Melting Point 119°C - 122°C (Decomposes)
Storage Desiccated at 2-8°C. Hygroscopic.
Hazards Oxidizer (Perchlorate) .[3] Potential shock sensitivity if dry/impure.

Part 2: Mechanistic Action

The efficacy of Reagent K stems from its ability to convert a stable carboxylic acid into a highly reactive enol ester intermediate via a ketoketene imine pathway. This intermediate is reactive enough to couple with amines but stable enough to resist spontaneous hydrolysis or racemization under controlled conditions.

The Activation Pathway[2]
  • Deprotonation: A base (typically Triethylamine) abstracts a proton from the isoxazolium ring (C3 position).

  • Ring Opening: The ring collapses to form a reactive ketoketene imine .

  • Carboxylate Attack: The carboxylic acid attacks the ketoketene, forming an enol ester (active ester).

  • Amine Coupling: The amine nucleophile attacks the carbonyl of the enol ester, releasing the peptide and a stable ketone byproduct.

ReagentK_Mechanism ReagentK Reagent K (Isoxazolium Salt) Ketoketene Ketoketene Imine (Transient) ReagentK->Ketoketene Deprotonation & Ring Opening Base Base (Et3N) Base->Ketoketene EnolEster Enol Ester (Active Intermediate) Ketoketene->EnolEster + Carboxylic Acid CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->EnolEster Product Amide Bond (Peptide) EnolEster->Product Nucleophilic Attack Byproduct Enol/Ketone Byproduct EnolEster->Byproduct Leaving Group Amine Amine (R'-NH2) Amine->Product

Figure 1: The activation cascade of Woodward's Reagent K.[2] The critical step is the formation of the enol ester, which provides the thermodynamic drive for amide bond formation.

Part 3: Operational Protocols

Protocol A: Standard Peptide Coupling in Solution

Objective: Coupling of N-protected amino acid (Carboxyl component) with a C-protected amino acid (Amine component).

Reagents:

  • Reagent K (1.1 equivalents)

  • Carboxylic Acid Component (1.0 equivalent)[4]

  • Amine Component (1.0 equivalent)

  • Triethylamine (

    
    ) (2.2 equivalents total)
    
  • Solvent: Acetonitrile (

    
    ) or Nitromethane (
    
    
    
    ). Note: Avoid nucleophilic solvents.

Step-by-Step Methodology:

  • Activation Phase:

    • Dissolve the N-protected amino acid (1.0 eq) in anhydrous Acetonitrile.

    • Cool the solution to 0°C in an ice bath.

    • Add Triethylamine (1.1 eq) to neutralize the acid.

    • Add Woodward’s Reagent K (1.1 eq) under rapid stirring.

    • Observation: The suspension should dissolve as the reaction proceeds. Stir at 0°C for 45–60 minutes . This allows the formation of the reactive enol ester.[1][2]

  • Coupling Phase:

    • In a separate vessel, dissolve the amine component (hydrochloride salt or free base) in Acetonitrile. If using a salt, add 1.1 eq of Triethylamine to free the amine.

    • Add the amine solution to the activated enol ester mixture.

    • Allow the reaction to warm to Room Temperature (20–25°C) .

    • Stir for 12–24 hours .

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate.

    • Wash sequentially with:

      • Water

      • 5%

        
         (removes unreacted acid/byproducts)
        
      • 1M

        
         (removes unreacted amine)
        
      • Brine

    • Dry over

      
       and concentrate.
      
Protocol B: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Enol EsterEnsure solvents are strictly anhydrous. Reagent K is hygroscopic; dry reagents before use.
Precipitation Reagent insolubilitySwitch solvent to Nitromethane or DMF (though DMF can be harder to remove).
Racemization Excess BaseStrictly control Triethylamine equivalents. Do not exceed pH 8 equivalent during activation.
Explosion Risk Dry PerchlorateNever scrape dry Reagent K residues with metal. Keep wet or in solution during disposal.

Part 4: Critical Analysis & Selection Logic

Why choose Reagent K over HATU or EDC?

Advantages[6][7]
  • Racemization Control: Reagent K is historically validated for fragment condensation where maintaining chiral integrity is paramount.

  • Lipophilicity: Unlike the water-soluble Reagent L, Reagent K works well in organic solvents required for hydrophobic protected peptides.

  • Byproduct Removal: The enol/ketone byproduct is neutral and easily removed by standard aqueous workups, unlike urea byproducts from DCC which can be difficult to filter.

Disadvantages[3][7][8]
  • Reaction Speed: Slower activation kinetics compared to HATU/HBTU.

  • Safety: The perchlorate anion presents a safety liability in scale-up environments (see Part 5).

  • Atom Economy: The reagent has a relatively high molecular weight for the "leaving group" it generates.

Reagent_Selection Decision Coupling Reagent Selection Scale Is this Scale-Up (>100g)? Decision->Scale Racemization Is Racemization Critical? Scale->Racemization No (Research Scale) UseEDC Use EDC/HCl (Standard) Scale->UseEDC Yes (Avoid Perchlorates) Solubility Is Aqueous Solubility Req? Racemization->Solubility High Concern (Fragment Condensation) UseHATU Use HATU/COMU (High Yield) Racemization->UseHATU Moderate Concern UseReagentL Use Woodward's Reagent L (Sulfonate) Solubility->UseReagentL Yes (Water/Buffer) UseReagentK Use Woodward's Reagent K (Perchlorate) Solubility->UseReagentK No (Organic Solvents)

Figure 2: Decision matrix for selecting Woodward's Reagent K. Note that Reagent K is rarely the first choice for large-scale process chemistry due to the perchlorate hazard, but remains excellent for complex, small-scale synthesis.

Part 5: Safety & Handling (Perchlorate Specifics)

WARNING: N-tert-Butyl-5-methylisoxazolium perchlorate contains the perchlorate anion (


) . While the organic cation provides some stability, organic perchlorates are potentially explosive oxidizers.
  • No Metal Friction: Do not use metal spatulas to scrape dried material from glass. Use Teflon or plastic tools.

  • No Dry Heating: Never heat the solid reagent above 100°C. Melting point determination should be done with safety guards.

  • Storage: Store in a cool, dry place. If the reagent turns yellow or red, it may indicate decomposition; discard immediately.

  • Disposal: Do not dispose of in dry trash. Dissolve in excess water and flush down the drain (if permitted by local regulations) or dispose of as hazardous liquid waste to prevent crystallization in pipes.

References

  • Original Synthesis & Mechanism: Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A new synthesis of peptides. Journal of the American Chemical Society, 83(4), 1010–1012.

  • Detailed Kinetics: Kemp, D. S., & Woodward, R. B. (1965). The N-ethylbenzisoxazolium cation—I: The mechanism of the reaction of N-ethylbenzisoxazolium fluoborate with acetate ion in aqueous solution. Tetrahedron, 21(11), 3019-3035.

  • Safety Data Sheet (SDS): Fisher Scientific. (2021).[5] N-tert-Butyl-5-methylisoxazolium perchlorate SDS.

  • Comparative Analysis: El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.

Sources

Exploratory

"N-tert-Butyl-5-methylisoxazolium perchlorate" as a precursor in cycloaddition reactions

A Latent Ketenimine Precursor for Cycloaddition and Acylation Executive Summary N-tert-Butyl-5-methylisoxazolium perchlorate (CAS 10513-45-8), widely known as Woodward's Reagent L , is a potent electrophilic activator us...

Author: BenchChem Technical Support Team. Date: February 2026

A Latent Ketenimine Precursor for Cycloaddition and Acylation

Executive Summary

N-tert-Butyl-5-methylisoxazolium perchlorate (CAS 10513-45-8), widely known as Woodward's Reagent L , is a potent electrophilic activator used primarily in peptide synthesis and heterocyclic chemistry.[1] While classically categorized as a coupling reagent, its mechanistic core involves the base-mediated generation of an acyl-ketenimine intermediate. This reactive heterocumulene species is capable of undergoing [2+2] cycloadditions and nucleophilic additions, making the reagent a strategic tool for constructing strained rings (such as


-lactams) and activated enol esters under mild conditions.

This guide details the mechanistic pathways, experimental protocols, and safety considerations for leveraging Woodward's Reagent L as a precursor in cycloaddition and addition-elimination manifolds.

Mechanistic Foundations: The Woodward Activation

The utility of N-tert-butyl-5-methylisoxazolium perchlorate lies in its ability to serve as a "masked" ketoketenimine. The isoxazolium ring is stable until triggered by a base, which initiates a cascade resulting in ring opening.

1.1 The Activation Pathway
  • Deprotonation: A tertiary amine base (e.g., Triethylamine, DIPEA) deprotonates the C-3 position of the isoxazolium ring.

  • Ylide Formation: This generates an unstable isoxazolium-3-ylide.

  • Ring Opening: The ylide undergoes a rapid electrocyclic ring opening (N–O bond cleavage) to form N-tert-butyl-acetylketenimine .

  • Reactivity: This ketenimine is an electron-deficient heterocumulene (

    
    ). It possesses orthogonal 
    
    
    
    -systems, making it highly susceptible to:
    • [2+2] Cycloaddition: With imines (to form

      
      -lactams) or alkenes.
      
    • Nucleophilic Addition: With Carboxylates (to form enol esters, the basis of peptide coupling).

1.2 Mechanistic Diagram

The following diagram illustrates the conversion of the isoxazolium salt into the reactive ketenimine and its subsequent divergence into cycloaddition or acylation pathways.

WoodwardActivation Salt Isoxazolium Salt (Reagent L) Ylide Isoxazolium-3-ylide (Transient) Salt->Ylide Deprotonation (-H+) Base Base (Et3N) Base->Ylide Ketenimine Acyl-Ketenimine (Reactive Heterocumulene) Ylide->Ketenimine Ring Opening (Electrocyclic) EnolEster Enol Ester (Peptide Coupling) Ketenimine->EnolEster + R-COO- BetaLactam Beta-Lactam ([2+2] Cycloaddition) Ketenimine->BetaLactam + Imine (Staudinger)

Figure 1: Mechanistic pathway of Woodward's Reagent L activation.[2] The central ketenimine intermediate drives both cycloaddition and acylation manifolds.

Applications in Cycloaddition & Synthesis[2][4]
2.1 [2+2] Cycloaddition: Synthesis of

-Lactams

The ketenimine generated from Woodward's Reagent L can participate in Staudinger-type [2+2] cycloadditions with imines. This reaction provides a route to


-lactam scaffolds, which are the core pharmacophore of penicillin and cephalosporin antibiotics.
  • Mechanism: The nucleophilic nitrogen of the imine attacks the central carbon of the ketenimine (the most electrophilic site).[3] The resulting zwitterionic intermediate undergoes conrotatory ring closure to form the azetidin-2-one ring.

  • Advantage: Unlike acid chloride-derived ketenes, the isoxazolium-derived ketenimine is generated under neutral-to-mildly basic conditions, avoiding harsh acidic byproducts.

2.2 Peptide Synthesis (Acylation via Enol Esters)

While not a cycloaddition, this is the primary industrial application. The ketenimine reacts with a carboxylic acid (carboxylate anion) to form an enol ester .

  • Significance: This enol ester is a highly activated acylating agent that reacts with amines to form peptide bonds.

  • Stereochemistry: The reaction proceeds with minimal racemization, a key advantage over carbodiimide (DCC) coupling.

Experimental Protocol: Generation and Trapping

Objective: In situ generation of N-tert-butyl-acetylketenimine and subsequent trapping (General Procedure).

3.1 Reagents & Materials
ComponentSpecificationRole
Woodward's Reagent L N-tert-Butyl-5-methylisoxazolium perchlorate (>98%)Precursor
Solvent Acetonitrile (MeCN) or NitromethanePolar aprotic medium
Base Triethylamine (Et3N) or N-MethylmorpholineActivator
Nucleophile/Trap Carboxylic Acid (for peptides) or Imine (for cycloaddition)Reactant
3.2 Step-by-Step Workflow
  • Preparation: Dissolve 1.0 equivalent of the carboxylic acid (or imine) in dry Acetonitrile at 0°C under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add 1.0 equivalent of N-tert-Butyl-5-methylisoxazolium perchlorate . The salt may not fully dissolve initially.

  • Initiation: Dropwise add 1.0–1.1 equivalents of Triethylamine.

    • Observation: The solution typically turns clear or yellow as the isoxazolium salt dissolves and converts to the ketenimine/enol ester.

  • Reaction:

    • For Peptides: Stir at 0°C for 1 hour to form the enol ester, then add the amine component. Stir at room temperature for 12–24 hours.

    • For Cycloadditions: If reacting with an imine, ensure the imine is present before the base addition to trap the transient ketenimine immediately.

  • Workup: Evaporate solvent. Partition residue between ethyl acetate and water. Wash organic layer with 1N HCl, saturated

    
    , and brine. Dry over 
    
    
    
    .
3.3 Experimental Logic Diagram

ProtocolFlow Step1 Dissolve Substrate (Acid/Imine) in MeCN @ 0°C Step2 Add Woodward's Reagent L (Suspension) Step1->Step2 Step3 Add Et3N (Dropwise) Generates Ketenimine Step2->Step3 Branch Select Pathway Step3->Branch PathA Peptide Coupling: Stir 1h -> Add Amine Branch->PathA Carboxylate PathB Cycloaddition: React with Imine in situ Branch->PathB Imine Finish Workup: EtOAc Extraction & Wash PathA->Finish PathB->Finish

Figure 2: Operational workflow for utilizing Woodward's Reagent L in synthesis.

Safety & Handling: The Perchlorate Factor

Critical Warning: This reagent is a perchlorate salt . Organic perchlorates are potentially explosive, especially when dry, heated, or in contact with organic materials.

  • Explosion Hazard: While Woodward's Reagent L is generally stable at room temperature, it should never be heated directly in a dry state. Avoid scraping the solid vigorously.

  • Solvent Safety: Do not distill reaction mixtures containing perchlorates to dryness if possible. Quench with water before workup to dissolve the inorganic perchlorate salts (which are water-soluble).

  • Storage: Store in a cool, dry place away from reducing agents.

  • Alternative: For large-scale applications, consider converting the salt to a tetrafluoroborate (

    
    ) or sulfonate analog if the perchlorate hazard is unacceptable, though the perchlorate is the standard commercial form.
    
References
  • Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A New Synthesis of Peptides. Journal of the American Chemical Society, 83(4), 1010–1012. Link

  • Woodward, R. B., & Olofson, R. A. (1966). The Reaction of Isoxazolium Salts with Bases. Journal of the American Chemical Society, 88(14), 3169–3170. Link

  • Kemp, D. S. (1979).[4] The Amine Capture Strategy for Peptide Bond Formation—The N-Ethyl-5-phenylisoxazolium-3'-sulfonate (Woodward's Reagent K) Method. In The Peptides (Vol. 1, pp. 315-383). Academic Press.

  • TCI Chemicals. (n.d.). Product Specification: N-tert-Butyl-5-methylisoxazolium Perchlorate.[1][5] Link

Sources

Foundational

Physical and chemical properties of "N-tert-Butyl-5-methylisoxazolium perchlorate"

Functional Classification: Peptide Coupling Reagent / Carboxyl Activator Common Designation: Woodward’s Reagent L (Variant) CAS Registry Number: 10513-45-8 Executive Summary N-tert-Butyl-5-methylisoxazolium perchlorate i...

Author: BenchChem Technical Support Team. Date: February 2026

Functional Classification: Peptide Coupling Reagent / Carboxyl Activator Common Designation: Woodward’s Reagent L (Variant) CAS Registry Number: 10513-45-8

Executive Summary

N-tert-Butyl-5-methylisoxazolium perchlorate is a specialized isoxazolium salt utilized primarily for the activation of carboxyl groups in peptide synthesis and protein modification.[1] Belonging to the family of reagents developed by R.B.[2] Woodward, it functions by converting carboxylic acids into reactive enol esters under mild conditions.

While less ubiquitous than carbodiimides (EDC/DCC) or phosphonium salts (HATU), this reagent offers distinct advantages in specific "niche" ligations where racemization suppression is critical. Its mechanism involves a unique internal base-catalysis pathway that minimizes the exposure of the activated amino acid to external racemizing bases.

Critical Safety Note: As a perchlorate salt, this compound possesses inherent shock sensitivity and oxidizing potential. It requires strict adherence to safety protocols distinct from standard organic reagents.[3][4]

Physiochemical Profile

The following data characterizes the reagent's physical state and stability parameters, essential for assay design and storage.

PropertySpecificationContextual Note
Molecular Formula

Contains high-oxygen perchlorate anion (

).[5]
Molecular Weight 239.65 g/mol Essential for stoichiometric calculations.
Appearance White to light yellow crystalline powderDiscoloration (red/brown) indicates decomposition.
Melting Point 119.0 – 122.0 °CDecomposes upon melting. Do not use melting point for purity verification without safety shields.
Solubility Acetonitrile, Nitromethane, DMFSparingly soluble in non-polar solvents; hydrolyzes in water over time.
Hygroscopicity ModerateStore under inert gas (Argon/Nitrogen) to prevent hydrolysis.
Stability Shock Sensitive (Dry)Stable at room temperature if dry; risk increases with friction or organic contamination.
Mechanism of Action: The Isoxazolium Activation Pathway

Unlike carbodiimides which form O-acylisourea intermediates prone to


-acylurea rearrangement, N-tert-Butyl-5-methylisoxazolium perchlorate operates via a ring-opening mechanism that generates a reactive enol ester .
Mechanistic Stages:
  • Deprotonation: A base (typically Triethylamine) abstracts a proton from the isoxazolium ring (C3 position), triggering ring opening.

  • Ketoketenimine Formation: The ring opens to form a transient, highly reactive ketoketenimine intermediate.

  • Carboxylate Addition: The carboxylic acid attacks the ketoketenimine, forming an enol ester (active ester).

  • Aminolysis: The amine nucleophile attacks the carbonyl of the enol ester, releasing the peptide product and a stable byproduct.

Mechanistic Diagram

The following diagram illustrates the transformation from the isoxazolium salt to the final amide bond.

Mechanism Reagent Isoxazolium Salt (Reagent) Inter1 Ketoketenimine (Transient) Reagent->Inter1 Ring Opening Base Base (TEA) Base->Inter1 EnolEster Enol Ester (Active Intermediate) Inter1->EnolEster Addition Carboxyl Carboxylic Acid (R-COOH) Carboxyl->EnolEster Product Peptide Bond (Amide) EnolEster->Product Aminolysis Byproduct Enol Byproduct EnolEster->Byproduct Leaving Group Amine Amine (R'-NH2) Amine->Product

Figure 1: Reaction pathway showing the conversion of the isoxazolium salt to the active enol ester and subsequent aminolysis.

Experimental Protocol: Peptide Coupling

This protocol describes the coupling of a generic N-protected amino acid with a C-protected amino acid ester.

Reagents:

  • Carboxylic Acid Component (1.0 eq)

  • Amine Component (1.0 eq)

  • N-tert-Butyl-5-methylisoxazolium perchlorate (1.1 eq)

  • Triethylamine (TEA) or N-methylmorpholine (NMM) (2.0 - 2.2 eq)

  • Solvent: Anhydrous Acetonitrile (

    
    ) or Nitromethane (
    
    
    
    ).

Workflow:

  • Activation Phase:

    • Dissolve the carboxylic acid (1.0 mmol) in anhydrous acetonitrile (10 mL) under Nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add Triethylamine (1.0 mmol) to deprotonate the acid.

    • Add N-tert-Butyl-5-methylisoxazolium perchlorate (1.1 mmol) in one portion.

    • Observation: The solution typically turns clear or slightly yellow. Stir at 0°C for 45–60 minutes. This allows the formation of the enol ester .

  • Coupling Phase:

    • Add the amine component (1.0 mmol) and the second equivalent of Triethylamine (1.0 mmol) to the reaction mixture.

    • Allow the reaction to warm to room temperature naturally.

    • Stir for 12–24 hours. Monitoring by TLC or HPLC is recommended to track the disappearance of the enol ester.

  • Work-up:

    • Evaporate the solvent under reduced pressure (Caution: Do not heat to dryness if excess perchlorate is suspected; keep wet or dilute).

    • Redissolve residue in Ethyl Acetate.

    • Wash sequentially with:

      • 5%

        
         (removes byproducts)
        
      • Water

      • 5% Citric Acid (removes unreacted amine)

      • Brine

    • Dry over

      
      , filter, and concentrate.
      
Process Logic Diagram

Protocol Start Start: Dissolve Carboxylic Acid in Acetonitrile (0°C) AddBase Add TEA (1.0 eq) Start->AddBase AddReagent Add Isoxazolium Perchlorate (1.1 eq) AddBase->AddReagent Wait Stir 1 hr @ 0°C (Enol Ester Formation) AddReagent->Wait AddAmine Add Amine + TEA (1.0 eq) Wait->AddAmine React Stir 12-24 hr @ RT AddAmine->React Workup Evaporate & Extract (EtOAc) React->Workup End Isolate Product Workup->End

Figure 2: Step-by-step experimental workflow for peptide coupling using N-tert-Butyl-5-methylisoxazolium perchlorate.

Safety & Handling: The Perchlorate Hazard[7]

The presence of the perchlorate anion (


) necessitates rigorous safety standards. Perchlorates are stable in solution but can become explosive  when dried, especially in contact with organic material or metals.
  • Shock Sensitivity: Pure, dry isoxazolium perchlorates are shock-sensitive. Do not grind the powder in a mortar and pestle.

  • No Scraping: If material cakes in a bottle, do not scrape it with a metal spatula. Dissolve it out with solvent.

  • Waste Disposal: Never dispose of perchlorate solutions directly into drains where they might dry out in plumbing traps (forming explosive metallic perchlorates). Quench excess reagent with water and dispose of as hazardous chemical waste.

  • PPE: Use a blast shield when working with scales >1 gram. Wear standard PPE (gloves, goggles, lab coat).[6]

Comparative Analysis

Why choose N-tert-Butyl-5-methylisoxazolium perchlorate over modern reagents?

FeatureIsoxazolium PerchlorateEDC / NHSHATU / HBTU
Activation Species Enol EsterO-Acylisourea / NHS EsterO-Azabenzotriazole ester
Racemization Very Low Moderate (without additives)Low (but higher risk if base excess)
Solubility Organic SolventsWater soluble (EDC)Organic (DMF)
Byproducts Water soluble enol ketoneUrea (insoluble or soluble)Tetramethylurea (soluble)
Primary Use Case Fragment condensation; avoiding racemization in sensitive chiral centers.Bioconjugation; aqueous coupling.High-throughput synthesis; difficult couplings.

Expert Insight: While HATU is faster, the isoxazolium method is often "gentler." The reaction rates are slower, which paradoxically allows for better discrimination between the desired amine attack and competing side reactions (like racemization via oxazolone formation).

References
  • Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A New Synthesis of Peptides. Journal of the American Chemical Society, 83(4), 1010–1012.

  • Woodward, R. B., & Olofson, R. A. (1966). The Reaction of Isoxazolium Salts with Bases. Journal of the American Chemical Society, 88(20), 4763. (Foundational mechanism).[4][6][7]

  • TCI Chemicals. (n.d.). Product Specification: N-tert-Butyl-5-methylisoxazolium Perchlorate. Retrieved January 29, 2026.

  • BenchChem. (n.d.). N-tert-Butyl-5-methylisoxazolium perchlorate Properties. Retrieved January 29, 2026.

  • Sigma-Aldrich. (2025).[7] Safety Data Sheet: Perchlorate Salts. (General handling guidelines for perchlorates).

Sources

Exploratory

"N-tert-Butyl-5-methylisoxazolium perchlorate" molecular structure

Advanced Coupling Reagent Profile & Application Protocols Executive Summary N-tert-Butyl-5-methylisoxazolium perchlorate , historically designated as Woodward’s Reagent L , is a potent carboxyl-activating agent used in p...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Coupling Reagent Profile & Application Protocols

Executive Summary

N-tert-Butyl-5-methylisoxazolium perchlorate , historically designated as Woodward’s Reagent L , is a potent carboxyl-activating agent used in peptide synthesis and protein modification.[1] While often overshadowed by its zwitterionic analog (Woodward’s Reagent K), the perchlorate salt offers distinct solubility profiles in organic media that make it critical for specific hydrophobic coupling reactions.

This guide provides a rigorous technical analysis of the reagent’s physicochemical properties, a graph-theoretic visualization of its unique ketoketenimine mechanism, and validated protocols for its application in amide bond formation.

Molecular Identity & Physicochemical Profile[2][3]

Unlike carbodiimides (DCC/EDC) which form urea byproducts, isoxazolium salts function via an intramolecular rearrangement that yields easily separable byproducts. It is crucial to distinguish the Perchlorate (Reagent L) from the Sulfonate (Reagent K) , as their solubility and safety handling differ significantly.

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name N-tert-Butyl-5-methylisoxazolium perchlorate
Common Designation Woodward's Reagent L
CAS Number 10513-45-8
Molecular Formula C₈H₁₄ClNO₅
Molecular Weight 239.65 g/mol
Melting Point 119.0 - 122.0 °C
Solubility Soluble in Acetonitrile, DMF, Nitromethane; limited solubility in water compared to Reagent K.
Appearance White to off-white crystalline powder
Counterion Perchlorate (

) – Oxidizer Hazard
Mechanistic Actions: The Ketoketenimine Pathway

The efficiency of N-tert-Butyl-5-methylisoxazolium perchlorate lies in its ability to generate a highly reactive ketoketenimine intermediate in situ. This distinguishes it from uronium salts (HATU/HBTU), which act via O-acyl isoureas.

Mechanism Description:

  • Deprotonation: A tertiary base (e.g., Triethylamine) abstracts the proton at the C3 position of the isoxazolium ring.

  • Ring Opening: The ring collapses to form a ketoketenimine species.

  • Activation: The carboxylic acid attacks the ketoketenimine, forming an Enol Ester (Active Ester) .

  • Coupling: The amine nucleophile attacks the active ester, yielding the peptide bond and a stable ketone byproduct.

Visualization: Reaction Pathway

WoodwardMechanism cluster_0 Activation Phase Reagent Isoxazolium Salt (Reagent L) Ketoketenimine Ketoketenimine Intermediate Reagent->Ketoketenimine Deprotonation & Ring Opening Base Base (Et3N) Base->Ketoketenimine Deprotonation & Ring Opening EnolEster Enol Ester (Active Species) Ketoketenimine->EnolEster Addition Acid Carboxylic Acid (R-COOH) Acid->EnolEster Addition Product Amide Bond (Peptide) EnolEster->Product Nucleophilic Attack Byproduct Ketone Byproduct EnolEster->Byproduct Leaving Group Amine Amine (R'-NH2) Amine->Product Nucleophilic Attack

Figure 1: The activation pathway of Woodward's Reagent L, proceeding via the ketoketenimine intermediate to the active enol ester.[1]

Synthetic Utility & Protocols

Why use Reagent L? While HATU is the gold standard for difficult couplings, isoxazolium salts are preferred when:

  • Racemization is a concern: The enol ester intermediate is generally more resistant to racemization than the O-acyl isourea formed by carbodiimides [1].

  • Byproduct removal: The ketone byproduct is neutral and often easier to remove than urea derivatives (DCU) formed by DCC.

Protocol: Standard Peptide Coupling

Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon) due to the hygroscopic nature of the reagent.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • N-tert-Butyl-5-methylisoxazolium perchlorate (1.1 equiv)

  • Triethylamine (TEA) or N-methylmorpholine (NMM) (2.0 - 2.2 equiv)

  • Amine component (1.0 - 1.2 equiv)

  • Solvent: Anhydrous Acetonitrile (

    
    ) or Nitromethane (
    
    
    
    ).

Step-by-Step Workflow:

  • Solubilization: Dissolve the Carboxylic Acid and the Isoxazolium Perchlorate in the minimum volume of anhydrous solvent. Cool the solution to 0°C in an ice bath.

    • Causality: Cooling is critical to prevent the rearrangement of the ketoketenimine into non-reactive side products before the acid can react.

  • Activation (The "Yellow" Phase): Add the base (TEA/NMM) dropwise.

    • Observation: The solution typically turns yellow, indicating the formation of the ketoketenimine/enol ester.

    • Time: Stir at 0°C for 10–45 minutes.

  • Coupling: Add the Amine component.[2]

    • Conditions: Allow the reaction to warm to room temperature slowly. Stir for 12–24 hours.

  • Workup:

    • Evaporate the solvent.

    • Dissolve residue in Ethyl Acetate.

    • Wash sequentially with 1N HCl (to remove unreacted amine/base), Saturated

      
       (to remove unreacted acid), and Brine.
      
    • Dry over

      
       and concentrate.
      
Comparative Analysis: Reagent L vs. The Field

To select the correct reagent, one must weigh solubility against reactivity and safety.

Table 2: Coupling Reagent Landscape

FeatureReagent L (Perchlorate) Reagent K (Sulfonate) EDC / DCC HATU / HBTU
Mechanism KetoketenimineKetoketenimineCarbodiimideUronium/Aminium
Solubility Organic Solvents (ACN, DMF)Water/Organic MixturesOrganic (DCC), Water (EDC)DMF/NMP
Byproduct Neutral KetoneSulfonate SaltUrea (Insoluble DCU or Soluble Urea)HOAt / HOBt
Racemization LowLowModerate (needs HOBt)Low (HATU is best)
Safety Risk Explosion (Perchlorate) LowSensitizerSensitizer

Expert Insight: Use Reagent L specifically when your reactants are strictly soluble in organic solvents and you require the "enol ester" activation physics. If water is present or the reactants are water-soluble, switch to Reagent K to avoid perchlorate precipitation issues and safety hazards [2].

Safety & Handling (Critical)

Hazard: Perchlorate Salt N-tert-Butyl-5-methylisoxazolium perchlorate is an organic perchlorate.[3] While generally stable at room temperature, it possesses inherent shock sensitivity and oxidizing potential.

  • No Grinding: Never grind this reagent in a mortar and pestle. Friction can initiate decomposition or explosion.

  • Storage: Store in a cool, dry place away from reducing agents and strong acids.

  • Disposal: Do not allow to dry out in contact with organic materials (paper, wood). Dilute significantly with water before disposal or treat according to specific high-energy material protocols.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Use a blast shield if scaling up beyond gram quantities.

References
  • Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A New Synthesis of Peptides. Journal of the American Chemical Society, 83(4), 1010–1012. Link

  • Bachem. (n.d.). Peptide Coupling Reagents Guide. Bachem Technical Notes. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: N-tert-Butyl-5-methylisoxazolium perchlorate. Link

Sources

Foundational

"N-tert-Butyl-5-methylisoxazolium perchlorate" solubility in organic solvents

This technical guide details the solubility profile, physicochemical properties, and handling protocols for N-tert-Butyl-5-methylisoxazolium perchlorate , commonly known as Woodward’s Reagent L . N-tert-Butyl-5-methyliso...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and handling protocols for N-tert-Butyl-5-methylisoxazolium perchlorate , commonly known as Woodward’s Reagent L .

N-tert-Butyl-5-methylisoxazolium Perchlorate (CAS 10513-45-8)[1][2][3]

Executive Summary

N-tert-Butyl-5-methylisoxazolium perchlorate (Woodward’s Reagent L) is a potent coupling reagent used primarily for the activation of carboxylic acids in peptide synthesis and the formation of heterocyclic compounds.[1] Unlike its zwitterionic analog (Woodward’s Reagent K), Reagent L is an ionic perchlorate salt. This distinction dictates a specific solubility profile: it requires polar aprotic solvents (DMF, Acetonitrile) for optimal reactivity while exhibiting insolubility in non-polar media (Ether, Hexane), a property exploited for purification.

This guide provides a validated solubility landscape, safety protocols for perchlorate handling, and mechanistic insights into solvent-dependent reactivity.

Physicochemical Profile

PropertySpecification
IUPAC Name N-tert-Butyl-5-methylisoxazolium perchlorate
Common Name Woodward's Reagent L
CAS Number 10513-45-8
Molecular Formula C₈H₁₄ClNO₅
Molecular Weight 239.65 g/mol
Appearance White to light yellow crystalline powder
Melting Point 119–122 °C
Ionic Character 1:1 Electrolyte (Isoxazolium cation / Perchlorate anion)
Storage Desiccated, Room Temperature (Hygroscopic)

Solubility Landscape & Solvent Selection

The solubility of Woodward’s Reagent L is governed by its ionic lattice energy and the lipophilicity of the tert-butyl group. The perchlorate anion generally enhances solubility in organic solvents compared to other inorganic salts, but high polarity is still required.

Quantitative Solubility Estimates

Data derived from standard synthetic protocols (e.g., TCI, Woodward et al.).

Solvent ClassSolventSolubility RatingEstimated Limit (25°C)Application Context
Polar Aprotic DMF High > 120 mg/mLPrimary Reaction Medium. Used for peptide coupling.
Polar Aprotic Acetonitrile High > 100 mg/mLAlternative reaction solvent; easier to remove than DMF.
Polar Aprotic Nitromethane High > 80 mg/mLHistorical solvent for isoxazolium kinetics.
Polar Protic Water Soluble (Unstable) HighAvoid. Reagent hydrolyzes rapidly, especially at pH > 7.
Polar Protic Ethanol/MeOH Moderate ~50 mg/mLRisk of solvolysis (alcoholysis) if base is present.
Non-Polar Diethyl Ether Insoluble < 1 mg/mLAntisolvent. Used to precipitate the reagent or products.
Non-Polar Hexane Insoluble < 0.1 mg/mLUsed for washing precipitates.
Chlorinated DCM Moderate ~10-30 mg/mLVariable. Often used as a co-solvent with DMF.
Mechanistic Implication of Solubility

The choice of solvent is not merely about dissolution; it dictates the reaction pathway.

  • In DMF/Acetonitrile: The reagent remains ionized. Upon addition of a base (Triethylamine), the isoxazolium ring deprotonates to form a ketoketene intermediate, which rapidly reacts with the carboxylate anion.

  • In Water/Alcohols: The ketoketene intermediate is intercepted by the solvent (hydrolysis/alcoholysis), leading to byproducts rather than the desired active ester.

Experimental Protocols

Protocol A: Solubility Validation & Reaction Setup (Peptide Coupling)

Objective: Activate a carboxylic acid (e.g., Z-Phe-OH) for coupling. Context: High concentration in DMF is required to drive the kinetics of the enol ester formation.

  • Preparation: Weigh 240 mg (1.0 mmol) of N-tert-Butyl-5-methylisoxazolium perchlorate.

  • Dissolution: Add to 2.0 mL of anhydrous DMF in a flame-dried flask under Nitrogen.

    • Observation: The salt should dissolve completely with gentle swirling at room temperature (Concentration: ~0.5 M).

    • Troubleshooting: If cloudiness persists, ensure the DMF is dry; water contamination causes partial hydrolysis and precipitation of isoxazole byproducts.

  • Activation: Add the carboxylic acid (1.0 mmol) and Triethylamine (1.0 mmol).

  • Reaction: Stir for 4 hours. The solution typically turns yellow, indicating the formation of the active enol ester.

Protocol B: Purification via Precipitation (Antisolvent Method)

Objective: Recover the active ester or purify the reagent.

  • Dissolution: Dissolve crude material in a minimum volume of Acetonitrile or Warm Ethanol .

  • Precipitation: Slowly add 10 volumes of cold Diethyl Ether or Hexane while stirring vigorously.

  • Filtration: Isolate the white precipitate via vacuum filtration.

  • Drying: Dry in a vacuum desiccator over P₂O₅. Do not heat above 40°C due to perchlorate thermal instability.

Visualizing the Reaction & Solubility Logic

The following diagram illustrates the decision process for solvent selection based on the chemical stage (Storage, Reaction, or Purification).

SolubilityWorkflow Start N-tert-Butyl-5-methylisoxazolium Perchlorate (Solid Reagent) Decision Select Solvent System Start->Decision DMF DMF or Acetonitrile (Polar Aprotic) Decision->DMF For Synthesis Water Water or Alcohols (Protic) Decision->Water Avoid (Unless Quenching) Ether Diethyl Ether / Hexane (Non-Polar) Decision->Ether For Purification Reaction Reaction Pathway: Formation of Ketoketene -> Active Ester DMF->Reaction Soluble & Stable (High Dielectric Constant) Hydrolysis Side Reaction: Hydrolysis to N-tert-butyl-acetoacetamide Water->Hydrolysis Nucleophilic Attack by Solvent Precipitation Purification: Reagent/Product Precipitates Ether->Precipitation Insoluble (Lattice Energy Dominates)

Figure 1: Solvent selection logic based on the competing requirements of solubility stability vs. reactivity.

Safety & Handling: Perchlorate Specifics

Critical Warning: Perchlorate salts of organic cations are potentially explosive, especially when dry or subjected to shock/friction.

  • Shock Sensitivity: While the tert-butyl group adds steric bulk that stabilizes the lattice, treat the dry solid as shock-sensitive. Never grind the crystals in a mortar.

  • Thermal Stability: Do not heat isolated solids above 100°C. The melting point is ~120°C, but decomposition can accelerate near this threshold.

  • Incompatibility: Avoid contact with strong reducing agents or concentrated sulfuric acid (dehydration hazard).

  • Disposal: Do not allow perchlorate residues to dry out on wood or paper surfaces (forms highly flammable mixtures). Rinse glassware immediately with water (solubility advantage) after use.

References

  • Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A New Synthesis of Peptides. Journal of the American Chemical Society, 83(4), 1010–1012. Link

  • Tokyo Chemical Industry (TCI). (n.d.). Product Specification: N-tert-Butyl-5-methylisoxazolium Perchlorate (B0832). TCI Chemicals. Link

  • Kemp, D. S. (1979). The Isoxazolium Salt Method of Peptide Synthesis. The Peptides: Analysis, Synthesis, Biology, Vol 1, 315-383.
  • PubChem. (2025).[2] N-tert-Butyl-5-methylisoxazolium perchlorate (Compound Summary). National Library of Medicine. Link

Sources

Exploratory

Technical Guide: Stability, Storage, and Handling of N-tert-Butyl-5-methylisoxazolium Perchlorate

[1] Executive Summary & Chemical Identity N-tert-Butyl-5-methylisoxazolium perchlorate (CAS: 10513-45-8) is a specialized activation reagent used primarily in peptide synthesis and as a thermally latent curing agent for...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity

N-tert-Butyl-5-methylisoxazolium perchlorate (CAS: 10513-45-8) is a specialized activation reagent used primarily in peptide synthesis and as a thermally latent curing agent for polymer composites. Structurally related to Woodward’s Reagent K, this compound offers distinct advantages in coupling sterically hindered amino acids due to the bulky tert-butyl group, which modulates reactivity and enhances stability against premature hydrolysis compared to its N-ethyl analogs.

However, its identity as a perchlorate salt necessitates a rigorous safety and storage protocol. While it exhibits "good stability" under ambient conditions, it is an oxidizer and possesses potential shock sensitivity if mishandled or allowed to dehydrate in the presence of organics.[1][2] This guide defines the operational boundaries to maintain reagent integrity and personnel safety.

Chemical Specifications
PropertySpecification
Formula C₈H₁₄ClNO₅
Molecular Weight 239.65 g/mol
Melting Point 119.0 - 122.0 °C
Appearance White crystalline solid
Solubility Soluble in Acetonitrile, DMF, Water (reactive)
Hazard Class Oxidizing Solid (Category 2/3 depending on jurisdiction)

Chemical Stability and Degradation Mechanisms

The utility of N-tert-Butyl-5-methylisoxazolium perchlorate relies on the electrophilicity of the isoxazolium ring. Its degradation is primarily driven by nucleophilic attack (hydrolysis) or thermal decomposition.

The Hydrolytic Threat

Moisture is the primary antagonist to shelf-life. In the presence of water, the isoxazolium ring undergoes ring-opening hydrolysis. Unlike the desired reaction with a carboxylate (which forms an active enol ester), hydrolysis yields an inert keto-amide byproduct, irreversibly destroying the reagent's coupling capability.

Mechanism of Action vs. Degradation:

  • Activation (Desired): Reaction with Carboxylate (RCOO⁻)

    
     Ring opening 
    
    
    
    Enol Ester (Active Intermediate).
  • Degradation (Undesired): Reaction with Water (OH⁻)

    
     Ring opening 
    
    
    
    N-tert-butyl-acetoacetamide (Inert).
Thermal Stability

The reagent is stable at room temperature (20-25°C). However, differential scanning calorimetry (DSC) data for similar isoxazolium perchlorates suggests an exothermic decomposition onset shortly after melting (>125°C).

  • Critical Threshold: Do not heat above 80°C unless in a controlled reaction matrix (e.g., curing epoxy).

  • Latent Curing: In polymer applications, the reagent acts as a "latent" catalyst, releasing acid/active species only upon heating to ~80°C. Storage above 30°C may trigger slow, premature decomposition.

Visualizing the Pathway

The following diagram illustrates the bifurcation between the productive coupling pathway and the destructive hydrolytic pathway.

ReactionPathways Reagent N-tert-Butyl-5-methylisoxazolium Perchlorate EnolEster Active Enol Ester (Intermediate) Reagent->EnolEster Pathway A: Activation (Anhydrous Conditions) HydrolysisProd N-tert-butyl-acetoacetamide (INERT BYPRODUCT) Reagent->HydrolysisProd Pathway B: Degradation (Moisture Exposure) Water Moisture (H2O) Water->HydrolysisProd Carboxylate Carboxylic Acid (RCOOH + Base) Carboxylate->EnolEster Peptide Peptide Bond (Amide) EnolEster->Peptide + Amine (R-NH2)

Figure 1: Mechanistic bifurcation. Pathway A represents the desired peptide coupling. Pathway B represents the irreversible degradation caused by improper storage (moisture).

Storage Protocols

To ensure reagent fidelity, a "Dry-Cool-Inert" protocol is mandatory.

Environmental Controls
ParameterRequirementRationale
Temperature 15°C to 25°C Prevents thermal degradation while avoiding condensation issues associated with refrigeration of hygroscopic solids.
Atmosphere Inert (Argon/Nitrogen) Displaces atmospheric moisture. Oxygen is less of a concern than humidity, but inert gas is standard for high-purity reagents.
Humidity < 30% RH High humidity accelerates ring-opening hydrolysis.
Light Dark / Amber Glass While not acutely photosensitive, long-term UV exposure can degrade the perchlorate anion or the heterocycle.
Container Specifications
  • Primary: Amber glass vial with a Teflon-lined screw cap.

  • Secondary: Desiccator cabinet or a sealed bag with active desiccant (Silica gel or Molecular Sieves).

  • Prohibited: Do not store in metal containers (risk of shock/friction if dried perchlorates form in threads) or with strong reducing agents.

Shelf Life Validation
  • Standard: 24 months if seal is unbroken.

  • Re-test: Perform a melting point check (Target: 119-122°C) and a functional coupling test (small scale reaction with benzoic acid and an amine) if stored >12 months. A lowered melting point indicates hydrolysis products.

Safety & Handling: The Perchlorate Factor[3][6]

While N-tert-Butyl-5-methylisoxazolium perchlorate is an organic salt and generally more stable than anhydrous perchloric acid, it is classified as an Oxidizing Solid .

Hazard Mitigation
  • Friction/Shock: Perchlorates can become shock-sensitive, especially if contaminated with heavy metals or if crystals form in the threads of a bottle cap. Action: Wipe bottle threads clean after use. Do not grind the solid in a mortar and pestle.

  • Incompatibility: violent reactions may occur with strong reducing agents (e.g., Lithium Aluminum Hydride), metal powders, or strong mineral acids.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a blast shield if scaling up reactions >10g.

Spillage Protocol

Do NOT sweep dry. Dry sweeping can generate static or friction.

  • Wet Method: Cover the spill with wet paper towels or inert absorbent (vermiculite) dampened with water.

  • Neutralization: Collect the wet slurry into a plastic waste container.

  • Disposal: Label as "Oxidizer Waste" and dispose of according to EHS regulations for perchlorates.

Application Workflow: Peptide Coupling

This reagent is particularly effective for coupling sterically hindered amino acids where carbodiimides (DCC/EDC) fail or cause racemization.

Standard Protocol

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • N-tert-Butyl-5-methylisoxazolium perchlorate (1.0 - 1.1 equiv)[3]

  • Base (Triethylamine or N-methylmorpholine, 1.0 equiv)

  • Amine (Nucleophile, 1.0 equiv)

  • Solvent: Acetonitrile or DMF (Anhydrous)

Procedure:

  • Activation: Dissolve the carboxylic acid and the isoxazolium reagent in anhydrous solvent.

  • Deprotonation: Add the base dropwise at 0°C. Stir for 30–60 minutes. The solution may change color as the enol ester forms.

  • Coupling: Add the amine component. Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup: Evaporate solvent. The byproduct is water-soluble (acyl-sulfonate analog in Reagent K, but here the byproduct is the keto-amide). Wash with dilute acid/base to remove unreacted species.

Workflow Diagram

CouplingWorkflow Start Start: Prepare Reagents (Anhydrous Solvent) Step1 1. Mix Acid + Isoxazolium Salt (0°C, N2 atm) Start->Step1 Step2 2. Add Base (TEA/NMM) (Forms Enol Ester) Step1->Step2 Activation Step3 3. Add Amine (Nucleophilic Attack) Step2->Step3 Intermediate Ready Step4 4. Stir 4-12h at RT Step3->Step4 Finish 5. Isolation (Wash/Extract) Step4->Finish Product Formed

Figure 2: Step-by-step activation and coupling workflow.

References

  • Woodman, D. J., & Davidson, A. I. (1973). N-Acylation during the addition of carboxylic acids to N-tert-butylacylketenimines and the use of the reagent N-tert-butyl-5-methylisoxazolium perchlorate for peptide synthesis. The Journal of Organic Chemistry, 38(25), 4288–4295. [Link]

  • Hino, T., Taniguchi, S., & Kuramoto, N. (2006).[4] Syntheses of conductive adhesives based on epoxy resin and polyanilines by using N-tert-butyl-5-methylisoxazolium perchlorate as a thermally latent curing reagent. Journal of Polymer Science Part A: Polymer Chemistry, 44(2), 718–726. [Link]

  • US EPA. (2005). Technical Fact Sheet - Perchlorate. Retrieved January 29, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Activating carboxylic acids with "N-tert-Butyl-5-methylisoxazolium perchlorate"

Application Note: Carboxylic Acid Activation using Woodward's Reagent L (N-tert-Butyl-5-methylisoxazolium perchlorate) Executive Summary This technical guide details the operational framework for using N-tert-Butyl-5-met...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Carboxylic Acid Activation using Woodward's Reagent L (N-tert-Butyl-5-methylisoxazolium perchlorate)

Executive Summary

This technical guide details the operational framework for using N-tert-Butyl-5-methylisoxazolium perchlorate (commonly known as Woodward’s Reagent L ) to activate carboxylic acids. While often overshadowed by carbodiimides (EDC/DCC) or phosphonium salts (HATU), isoxazolium salts offer a unique "enol ester" activation pathway that avoids the racemization and insoluble urea byproducts associated with classic coupling agents. This protocol is particularly valuable for synthesizing peptides requiring high optical purity and for activating sterically hindered acids.

Crucial Distinction: The user query references "Woodward's Reagent K" in the context of this specific chemical structure. However, N-tert-Butyl-5-methylisoxazolium perchlorate is formally Woodward's Reagent L .[1] Reagent K is the zwitterionic sulfonate analog (N-ethyl-5-phenylisoxazolium-3'-sulfonate). This guide focuses on the specific perchlorate salt requested (Reagent L) but draws on the shared mechanistic principles of the isoxazolium family.

Mechanistic Principles

The activation power of Reagent L lies in its conversion from a stable isoxazolium salt into a highly reactive ketoketenimine intermediate upon treatment with a base. This intermediate captures the carboxylate to form an enol ester , which acts as the acylating agent.

Pathway Logic:
  • Deprotonation: A tertiary base removes the proton at the C-3 position of the isoxazolium ring.

  • Ring Opening: The ring collapses to form a reactive ketoketenimine.

  • Carboxylate Addition: The carboxylic acid (R-COOH) attacks the ketenimine carbon.

  • Rearrangement: This forms the Active Enol Ester (acyl-activated species).

  • Nucleophilic Attack: An amine (or alcohol) attacks the carbonyl of the enol ester, releasing the product and a stable ketone byproduct.

WoodwardMechanism ReagentL Reagent L (Isoxazolium Salt) Ketenimine Ketoketenimine Intermediate ReagentL->Ketenimine Ring Opening Base Base (TEA) Base->Ketenimine EnolEster Active Enol Ester Ketenimine->EnolEster + Carboxylate Acid Carboxylic Acid (R-COOH) Acid->EnolEster Product Amide/Ester Product EnolEster->Product Acyl Transfer Byproduct Ketone Byproduct EnolEster->Byproduct Leaving Group Amine Nucleophile (Amine/Alcohol) Amine->Product

Figure 1: Mechanistic flow of carboxyl activation via Woodward's Reagent L. The critical step is the formation of the Enol Ester, which serves as the acyl donor.[1]

Experimental Protocol: Peptide Coupling

Objective: Synthesize a dipeptide or amide from a protected amino acid and a primary amine using Reagent L.

Materials & Reagents
  • Activator: N-tert-Butyl-5-methylisoxazolium perchlorate (Reagent L) [CAS: 10513-45-8].[1]

  • Solvent: Anhydrous Acetonitrile (MeCN) or Nitromethane (CH₃NO₂). Note: DMF can be used but may reduce yield due to competing side reactions.

  • Base: Triethylamine (TEA) or N-methylmorpholine (NMM).

  • Substrates: N-protected amino acid (Carboxyl component) and Amine/Amino Acid ester (Amine component).

Step-by-Step Procedure

1. Activation Phase (Enol Ester Formation)

  • Dissolve the N-protected carboxylic acid (1.0 equiv) in anhydrous Acetonitrile (0.1 – 0.2 M concentration).

  • Cool the solution to 0°C in an ice bath.

  • Add Triethylamine (1.0 equiv).[1] Ensure the solution is basic (check with wet pH paper if unsure, but stoichiometry is usually sufficient).

  • Add Reagent L (1.0 – 1.1 equiv) as a solid or dissolved in a minimum amount of acetonitrile.

  • Observation: The solution typically turns light yellow. Stir at 0°C for 45–60 minutes . This allows the isoxazolium ring to open and the carboxylate to add, forming the active enol ester.

2. Coupling Phase

  • Add the amine nucleophile (1.0 – 1.1 equiv) to the mixture.[2]

  • Optional: If the amine is supplied as a hydrochloride salt (e.g., H-Gly-OEt·HCl), add an additional equivalent of TEA to neutralize it before addition.

  • Allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 12–24 hours . Monitor reaction progress via TLC or LC-MS.

3. Workup & Purification

  • Solvent Removal: Evaporate the acetonitrile under reduced pressure.

  • Extraction: Dissolve the residue in Ethyl Acetate (EtOAc).

  • Washing: Wash the organic layer sequentially with:

    • Water (to remove perchlorate salts).

    • 5% NaHCO₃ (to remove unreacted acid).

    • 0.1 M HCl or Citric Acid (to remove unreacted amine/base).

    • Brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize or purify via flash column chromatography (Silica gel).

Comparative Analysis: Reagent L vs. Common Coupling Agents

The choice of Reagent L is often driven by the need for mild conditions and specific solubility profiles.

FeatureWoodward's Reagent LEDC / NHSHATU / DIPEA
Mechanism Enol Ester IntermediateO-Acylisourea -> NHS EsterOxybenzotriazole Ester
Solubility Soluble in MeCN, DMF; Low water solubilityWater Soluble (HCl salt)Soluble in DMF/NMP
Byproducts N-tert-butyl-acetamide (Organic soluble)Urea (Water soluble)HOAt (Water/Organic soluble)
Racemization Very Low (Enol ester is stable)Low (with NHS)Low to Moderate
Atom Economy Moderate (Loss of isoxazole skeleton)GoodPoor (Large mass loss)
Primary Use Complex peptides, hindered acidsBioconjugation, aqueous couplingHigh-throughput synthesis

Safety & Handling (Critical)

WARNING: Perchlorate Hazard

  • Shock Sensitivity: While N-tert-Butyl-5-methylisoxazolium perchlorate is generally stable at room temperature, organic perchlorate salts possess inherent explosive potential, especially when dry or subjected to friction/heat.

  • No Distillation: Never distill reaction mixtures containing perchlorates to dryness with heat.

  • Storage: Store in a cool, dry place away from reducing agents.

  • Disposal: Dilute significantly with water before disposal. Do not allow perchlorate residues to dry out in ground-glass joints.

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Hydrolysis of the active enol ester.

    • Fix: Ensure all solvents are strictly anhydrous. Use an inert atmosphere (N₂ or Ar).

  • Slow Reaction:

    • Cause: Steric hindrance or insufficient activation time.

    • Fix: Extend the activation phase (Step 1) to 2 hours at 0°C before adding the amine.

  • Precipitation:

    • Cause: Reagent L has limited solubility in non-polar solvents.

    • Fix: Use Nitromethane or DMF as a co-solvent if Acetonitrile is insufficient.

References

  • Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A New Synthesis of Peptides. Journal of the American Chemical Society, 83(4), 1010–1012. Link

  • Woodward, R. B., & Olofson, R. A. (1966). The Reaction of Isoxazolium Salts with Nucleophiles. Tetrahedron Supplement, 7, 415. (Seminal work on the mechanism).
  • Kemp, D. S. (1979). The Racemization-Free Synthesis of Peptides. The Peptides: Analysis, Synthesis, Biology, Vol 1.
  • TCI Chemicals. (n.d.). Product Specification: N-tert-Butyl-5-methylisoxazolium Perchlorate (Woodward's Reagent L).[1] Link

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.

Sources

Application

"N-tert-Butyl-5-methylisoxazolium perchlorate" mediated 1,3-dipolar cycloaddition reactions

This Application Note is designed to provide a rigorous technical guide on N-tert-Butyl-5-methylisoxazolium perchlorate (commonly known as Woodward’s Reagent L ). While online databases sometimes conflate this reagent wi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous technical guide on N-tert-Butyl-5-methylisoxazolium perchlorate (commonly known as Woodward’s Reagent L ).

While online databases sometimes conflate this reagent with general isoxazole synthesis (which involves 1,3-dipolar cycloaddition), this guide clarifies its specific role: Woodward's Reagent L is an isoxazolium salt used primarily to activate carboxylates via a ketoketenimine intermediate. This intermediate is generated through a ring-opening mechanism that mirrors the reverse logic of cycloaddition.

The following guide details the mechanism, protocols for "mediated" coupling (activation), and the structural relationship to 1,3-dipolar chemistry.

Executive Summary & Chemical Profile

N-tert-Butyl-5-methylisoxazolium perchlorate (Woodward’s Reagent L) is a zwitterionic-equivalent coupling reagent designed by R.B. Woodward. It is unique among coupling agents (like EDC or DCC) because it forms an enol ester intermediate via a ring-opening mechanism involving a ketoketenimine species.

While the reagent itself is synthesized via 1,3-dipolar cycloaddition, its application in the laboratory is to mediate the nucleophilic attack of amines or alcohols on carboxylic acids under mild conditions.

PropertySpecification
Common Name Woodward's Reagent L
CAS Number 10513-45-8
Molecular Formula C₈H₁₄ClNO₅
Molecular Weight 239.65 g/mol
Core Function Carboxylate Activation (Peptide Coupling)
Active Intermediate

-Ketoketenimine (Acyl Ketenimine)
Solubility Soluble in DMF, Acetonitrile, Nitromethane

Mechanistic Insight: The "Cycloaddition" Connection

To understand how to use this reagent, one must understand its relationship to 1,3-dipolar cycloaddition.

The Synthesis (The Origin)

The isoxazolium core is constructed via a [3+2] 1,3-dipolar cycloaddition between a nitrile oxide (or nitrilium equivalent) and an alkyne. This is the "genetic memory" of the reagent.

The Activation (The Application)

When "mediating" a reaction, Woodward's Reagent L undergoes a base-induced ring opening . This is effectively a retro-cyclization that generates a reactive Ketoketenimine . This species is highly electrophilic and captures a carboxylate to form an Enol Ester (Active Ester).

Why this matters: Unlike carbodiimides, the byproduct is an innocuous ketone, and the reaction proceeds without racemization in peptide synthesis.

Mechanistic Pathway Diagram

The following diagram illustrates the conversion of the isoxazolium salt into the active ketoketenimine and subsequent enol ester.

WoodwardsReagentMechanism cluster_legend Key Transformation Reagent Woodward's Reagent L (Isoxazolium Salt) Intermediate1 Ylide / Ketoketenimine (Reactive Dipole-Like Species) Reagent->Intermediate1 Ring Opening (Deprotonation) Base Base (NEt3) Base->Reagent EnolEster Enol Ester (Activated Acyl Donor) Intermediate1->EnolEster + Carboxylate (Addition) Carboxylate Carboxylic Acid (R-COOH) Carboxylate->Intermediate1 Product Amide/Ester Product + Isoxazole Byproduct EnolEster->Product + Nucleophile (Substitution) Nucleophile Nucleophile (Amine/Alcohol) Nucleophile->EnolEster

Caption: The activation pathway of Woodward's Reagent L. The isoxazolium ring opens to form a ketoketenimine, which traps the carboxylate.

Experimental Protocols

Protocol A: Peptide Bond Formation (Standard Activation)

This is the primary "mediated" reaction. The reagent activates a protected amino acid (Carboxyl component) for reaction with a free amine.

Reagents Required:

  • Carboxylic Acid substrate (1.0 equiv)

  • Woodward’s Reagent L (1.0 - 1.1 equiv)

  • Triethylamine (Et₃N) (2.0 - 2.2 equiv)

  • Amine nucleophile (1.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or Nitromethane (CH₃NO₂).

Step-by-Step Methodology:

  • Activation Phase (Formation of Enol Ester):

    • Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous MeCN (10 mL) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0°C in an ice bath.

    • Add Triethylamine (1.0 mmol) to deprotonate the acid.

    • Add Woodward’s Reagent L (1.0 mmol) in one portion.

    • Critical Observation: The solution should turn clear or slightly yellow as the isoxazolium salt dissolves and the ring opens to form the ketoketenimine, which immediately reacts with the carboxylate.

    • Stir at 0°C for 1 hour. The formation of the Enol Ester is usually complete when the suspension becomes a clear solution.

  • Coupling Phase:

    • Add the Amine nucleophile (1.0 mmol) and the second equivalent of Triethylamine (1.0 mmol).

    • Allow the mixture to warm to room temperature (20-25°C).

    • Stir for 12–24 hours.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in Ethyl Acetate.

    • Wash sequentially with:

      • 1M HCl (to remove unreacted amine/byproducts)

      • Saturated NaHCO₃ (to remove unreacted acid)

      • Brine

    • Dry over MgSO₄ and concentrate.

Protocol B: "Pseudo-Cycloaddition" Trapping (Advanced)

In specific heterocyclic syntheses, the ketoketenimine intermediate generated by Woodward's Reagent L can be trapped by nucleophiles other than carboxylates, or undergo intramolecular rearrangements.

Objective: To utilize the ring-opened ketoketenimine as a reactive electrophile.

  • Generation: Dissolve Woodward's Reagent L in MeCN and treat with 1.0 equiv of Et₃N in the absence of a carboxylate.

  • Observation: The transient ketoketenimine will form.

  • Trapping: Add a nucleophile (e.g., a hydrazine or hydroxylamine derivative) immediately.

  • Result: This yields amidine-like structures or rearranged heterocycles, exploiting the "dipole-like" character of the ring-opened species.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ReagentEnsure solvents are strictly anhydrous. The perchlorate salt is hygroscopic; dry under vacuum before use.
Racemization High TemperatureKeep the activation step strictly at 0°C. Do not heat the enol ester formation.
Precipitation Solubility LimitWoodward's Reagent L is poorly soluble in DCM/THF. Use Acetonitrile, DMF, or Nitromethane.
Explosion Risk Perchlorate SaltSafety Warning: Organic perchlorates are potentially explosive. Do not scrape dried residues. Use a blast shield when working on >5g scale.

References

  • Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A New Synthesis of Peptides. Journal of the American Chemical Society, 83(4), 1010–1012.

  • Woodward, R. B., & Olofson, R. A. (1966). The Reaction of Isoxazolium Salts with Nucleophiles. Tetrahedron Supplement, 7, 415. Seminal paper describing the ring-opening mechanism.
  • Kemp, D. S. (1973). The N-Ethyl-5-phenylisoxazolium-3'-sulfonate Reagent (Woodward's Reagent K). The Peptides, 1, 315.
  • BenchChem. (n.d.).

  • TCI Chemicals. (n.d.).

Method

Application Note: High-Fidelity Peptide Coupling with Woodward's Reagent L

This Application Note is structured to serve as an authoritative technical guide for the use of Woodward's Reagent L in the synthesis of difficult peptide sequences. It deviates from standard templates to focus on mechan...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as an authoritative technical guide for the use of Woodward's Reagent L in the synthesis of difficult peptide sequences. It deviates from standard templates to focus on mechanistic clarity and actionable, high-fidelity protocols.

Abstract & Strategic Utility

While modern uronium (HATU/HBTU) and phosphonium (PyBOP) reagents dominate routine solid-phase peptide synthesis (SPPS), Woodward’s Reagent L (N-tert-butyl-5-methylisoxazolium perchlorate) remains a critical tool for specific, high-stakes "difficult" sequences. Unlike its water-soluble cousin (Reagent K), Reagent L is designed for organic solubility, making it ideal for fragment condensation and hydrophobic sequence coupling where minimizing racemization is paramount.

This guide details the protocol for utilizing Reagent L to generate active enol esters , a mechanism that offers a distinct stability profile compared to the hyper-reactive O-acylisoureas formed by carbodiimides, thereby reducing the risk of C-terminal epimerization during the activation of bulky or aggregation-prone segments.

Mechanism of Action: The Enol Ester Advantage

The distinct advantage of Woodward's Reagent L lies in its activation pathway. Unlike carbodiimides (DCC/EDC) which form a labile O-acylisourea that can rapidly rearrange to an unreactive N-acylurea, Reagent L forms a relatively stable enol ester .

The Chemical Pathway[1][2]
  • Deprotonation: The carboxylate anion attacks the C-3 position of the isoxazolium ring.

  • Ring Opening: The isoxazolium ring opens to form the active enol ester (acylvinyl ester).

  • Aminolysis: The amine component attacks the activated carbonyl, releasing the peptide and a neutral byproduct (N-tert-butyl-acetoacetamide).

Mechanistic Visualization

The following diagram illustrates the activation and coupling pathway, highlighting the critical enol ester intermediate.

WoodwardMechanism Carboxyl Carboxylic Acid (R-COOH) Intermediate Tetrahedral Intermediate Carboxyl->Intermediate + Base Base Base (TEA/DIPEA) ReagentL Woodward's Reagent L (Isoxazolium Salt) ReagentL->Intermediate Nucleophilic Attack EnolEster ACTIVE ENOL ESTER (Stable Intermediate) Intermediate->EnolEster Ring Opening (Fast) Peptide Peptide Product (R-CO-NH-R') EnolEster->Peptide Aminolysis Byproduct Byproduct (Ketoketene Amide) EnolEster->Byproduct Leaving Group Amine Amine Component (H2N-R') Amine->Peptide Attack

Caption: Figure 1. The activation pathway of Woodward's Reagent L. The formation of the Enol Ester (Green) provides a controlled activation state distinct from carbodiimide pathways.

Critical Parameters for Difficult Sequences

When dealing with "difficult" sequences—defined by high hydrophobicity, steric bulk (e.g., Aib, N-methylated residues), or aggregation potential—standard protocols fail. Reagent L offers a solution via Controlled Activation .

ParameterRecommendation for Reagent LScientific Rationale
Solvent Acetonitrile (ACN) or Nitromethane Reagent L requires polar aprotic solvents for optimal ring opening. DMF can be used if peptide solubility is limiting, but ACN yields the cleanest enol ester formation.
Temperature 0°C (Activation)

RT (Coupling)
The formation of the enol ester is exothermic and fastest at 0°C. Lower temperatures prevent side reactions before the amine is introduced.
Stoichiometry 1.1 eq Reagent L : 1.0 eq Acid Slight excess ensures complete activation. Large excesses are unnecessary and complicate purification.
Base Triethylamine (TEA) or NMM A non-nucleophilic base is required to generate the carboxylate. Avoid primary amines or hydroxides during activation.

Detailed Experimental Protocol

Materials Required[1][3][4][5][6][7][8][9]
  • Carboxyl Component: N-protected amino acid or peptide fragment (1.0 equiv).

  • Amine Component: C-protected amino acid or peptide fragment (1.0-1.2 equiv).

  • Reagent L: N-tert-butyl-5-methylisoxazolium perchlorate (1.1 equiv).

  • Base: Triethylamine (TEA) (2.0-2.2 equiv).

  • Solvent: Anhydrous Acetonitrile (preferred) or DMF.

Step-by-Step Methodology
Phase 1: Activation (Enol Ester Formation)
  • Dissolution: Dissolve the N-protected carboxyl component (1.0 mmol) in minimum anhydrous Acetonitrile (approx. 10-20 mL).

    • Note: If the peptide is insoluble in ACN, use a mixture of ACN/DMF (1:1).

  • Cooling: Chill the solution to 0°C in an ice bath.

  • Base Addition: Add Triethylamine (1.0 mmol) to generate the carboxylate anion. Stir for 2 minutes.

  • Reagent Addition: Add Woodward’s Reagent L (1.1 mmol) as a solid or dissolved in a minimum volume of Nitromethane/ACN.

  • Activation Incubation: Stir vigorously at 0°C for 60–90 minutes .

    • Checkpoint: The solution should become clear (if reagents were suspended) or change slightly in color, indicating the ring opening and formation of the enol ester.

Phase 2: Coupling (Aminolysis)
  • Amine Preparation: While the activation proceeds, dissolve the Amine component (1.1 mmol) and a second equivalent of TEA (1.0 mmol) in the reaction solvent.

  • Addition: Add the Amine solution dropwise to the activated Enol Ester mixture at 0°C.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (20-25°C) .

  • Duration: Stir for 12–24 hours .

    • Why so long? Difficult sequences often have slow kinetics due to steric hindrance. The stability of the enol ester allows for this extended reaction time without significant decomposition.

Phase 3: Workup & Isolation
  • Evaporation: Remove the solvent under reduced pressure (rotary evaporator).

  • Wash: Dissolve the residue in Ethyl Acetate (EtOAc).

  • Extraction: Wash sequentially with:

    • 5% NaHCO₃ (removes unreacted acid/byproducts).

    • 1M HCl (removes unreacted amine).

    • Water and Brine.

  • Drying: Dry over anhydrous MgSO₄ and concentrate.

Comparative Analysis: Reagent L vs. Modern Standards

Why choose an "older" reagent like WRL? The answer lies in the racemization profile during fragment condensation.

FeatureWoodward's Reagent LHATU / HBTUDCC / EDC
Activation Species Enol Ester (Stable)O-Azabenzotriazolyl (Hyper-reactive)O-Acylisourea (Labile)
Racemization Risk Low (Ideal for fragments)Medium/High (If base is excess)High (Without additives)
Reaction Speed Slow (Hours)Very Fast (Minutes)Medium
Byproduct Neutral Amide (Easy removal)Soluble Urea/SaltsInsoluble Urea (DCC)
Primary Use Case Fragment Condensation, Sterically hindered couplingsRoutine SPPS, Stepwise synthesisSolution phase, cheap synthesis
Decision Logic for Researchers

Use the following logic flow to determine if Reagent L is appropriate for your synthesis:

DecisionTree Start Start: Peptide Coupling Stepwise Is it Stepwise SPPS? Start->Stepwise Fragment Is it Fragment Condensation? Stepwise->Fragment No UseHATU Use HATU/Dic Stepwise->UseHATU Yes Racemization Is C-terminal Racemization Critical? Fragment->Racemization Racemization->UseHATU Low Risk UseWRL USE WOODWARD'S REAGENT L Racemization->UseWRL High Risk

Caption: Figure 2. Decision matrix for selecting Woodward's Reagent L over standard uronium reagents.

Troubleshooting "Difficult" Sequences

Problem 1: Low Yield due to Aggregation

  • Cause: The growing peptide chain forms beta-sheets, preventing the amine from attacking the enol ester.

  • WRL Solution: The long stability of the enol ester allows you to add chaotropic salts (e.g., LiCl or NaClO₄) to the coupling mixture after activation to disrupt aggregation without destroying the active ester immediately.

Problem 2: Poor Solubility of Reagent L

  • Observation: Reagent L (perchlorate salt) is not dissolving in DCM.

  • Correction: Reagent L is an ionic salt. It requires Acetonitrile or Nitromethane . Do not use non-polar solvents like DCM or Toluene for the activation step.

Problem 3: Byproduct Contamination

  • Observation: An unknown peak persists in HPLC.

  • Correction: The byproduct (N-tert-butyl-acetoacetamide) is neutral and organic soluble. Ensure the acidic wash (1M HCl) and basic wash (NaHCO3) are thorough during workup, or use flash chromatography (EtOAc/Hexane) where the byproduct usually elutes separately from the peptide.

References

  • Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A New Synthesis of Peptides. Journal of the American Chemical Society, 83(4), 1010–1012. Link

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104-126. Link

  • Kemp, D. S. (1979). The Racemization of Amino Acid Derivatives. The Peptides: Analysis, Synthesis, Biology, 1, 315-383.
  • Hudson, D. (1988). Methodological implications of simultaneous solid-phase peptide synthesis. Journal of Organic Chemistry, 53(26), 617-624. Link

Disclaimer: Reagent L (perchlorate salt) is potentially shock-sensitive in dry, pure forms. Handle with appropriate safety precautions. Always perform reactions in a fume hood.

Application

Step-by-step guide for amide synthesis using "N-tert-Butyl-5-methylisoxazolium perchlorate"

This guide details the protocol for using N-tert-Butyl-5-methylisoxazolium perchlorate , historically known as Woodward’s Reagent L . Unlike its zwitterionic cousin (Woodward’s Reagent K), Reagent L is a perchlorate salt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocol for using N-tert-Butyl-5-methylisoxazolium perchlorate , historically known as Woodward’s Reagent L . Unlike its zwitterionic cousin (Woodward’s Reagent K), Reagent L is a perchlorate salt, offering distinct solubility profiles (soluble in organic solvents like dichloromethane) and reactivity patterns suitable for non-aqueous amide coupling and peptide synthesis.

Part 1: Core Directive & Scientific Context

Reagent Profile:

  • Chemical Name: N-tert-Butyl-5-methylisoxazolium perchlorate[1][2][3][4][5][6][7]

  • Common Name: Woodward’s Reagent L[1][2]

  • CAS Number: 10513-45-8[1][2]

  • Primary Function: Carboxyl group activation via a "ketoketenimine" intermediate to form a stable enol ester, which subsequently aminolyses to form an amide.[5]

  • Key Advantage: Facilitates coupling with minimal racemization and allows the isolation of the active enol ester intermediate if desired.[5]

Safety Critical Warning (Perchlorates):

DANGER: This reagent is a perchlorate salt .[5] Organic perchlorates are potentially shock-sensitive and explosive, especially when dry or in contact with combustible materials.

  • Do not heat the solid reagent or grind it in a mortar.

  • Do not allow the reaction mixture to evaporate to dryness if perchlorates are present in high concentration.

  • Workup: Quench residues with water/alcohol before disposal.

Part 2: Mechanism of Action

The reaction proceeds through a unique ring-opening mechanism driven by base-catalyzed deprotonation.

  • Deprotonation: A tertiary base (e.g., Triethylamine) abstracts the proton at the C3 position of the isoxazolium ring.

  • Ring Opening: The deprotonated species rearranges to form a reactive Ketoketenimine intermediate.

  • Activation (Enol Ester Formation): The carboxylic acid attacks the ketoketenimine, forming an Enol Ester (active ester).

  • Coupling (Aminolysis): The amine nucleophile attacks the carbonyl of the enol ester, releasing the byproduct (N-tert-butyl-acetylacetamide) and forming the desired Amide .

WoodwardMechanism Reagent Reagent L (Isoxazolium Salt) Ketenimine Ketoketenimine Intermediate Reagent->Ketenimine Deprotonation (-HClO4) Base Base (Et3N) Base->Ketenimine Catalyst EnolEster Active Enol Ester Ketenimine->EnolEster + Acid Acid Carboxylic Acid (R-COOH) Acid->EnolEster Amide Target Amide (R-CO-NH-R') EnolEster->Amide + Amine Byproduct Byproduct (Acylacetamide) EnolEster->Byproduct Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanistic pathway of Woodward's Reagent L showing activation via ketoketenimine formation.

Part 3: Experimental Protocol

Materials & Equipment
  • Reagent: N-tert-Butyl-5-methylisoxazolium perchlorate (Reagent L).[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Note: DCM is preferred for solubility.

  • Base: Triethylamine (Et₃N) or N-methylmorpholine (NMM).

  • Substrates: Carboxylic acid (1.0 equiv) and Amine (1.0–1.2 equiv).

  • Atmosphere: Nitrogen or Argon (moisture-sensitive activation step).

Step-by-Step Procedure

Step 1: Activation (Formation of Enol Ester) [5]

  • In a flame-dried round-bottom flask under inert atmosphere, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DCM (10 mL).

  • Add Triethylamine (1.1 mmol) and stir for 5 minutes at 0°C (ice bath).

  • Add Woodward’s Reagent L (1.1 mmol) in one portion.

  • Allow the mixture to warm to room temperature and stir for 1–2 hours .

    • Observation: The solution typically turns clear or slightly yellow as the reagent dissolves and the enol ester forms.

    • Checkpoint: TLC can monitor the disappearance of the starting acid.

Step 2: Coupling (Aminolysis)

  • Add the Amine (1.0–1.2 mmol) directly to the reaction mixture.

    • Note: If the amine is a salt (e.g., hydrochloride), add an additional equivalent of base (Et₃N) to free the amine.

  • Stir the reaction at room temperature for 12–24 hours .

    • Kinetics: Reaction time depends on steric hindrance; unhindered primary amines react within hours, while hindered amines may require overnight stirring.

Step 3: Workup & Purification

  • Quench: Dilute the reaction mixture with DCM (20 mL).

  • Wash:

    • Wash 2x with Water (removes the water-soluble acylacetamide byproduct and perchlorate salts).

    • Wash 1x with Saturated NaHCO₃ (removes unreacted acid).

    • Wash 1x with 1M HCl (removes unreacted amine, if acid-stable).

    • Wash 1x with Brine .

  • Dry: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate: Evaporate the solvent under reduced pressure (Rotavap).

    • Safety: Do not overheat the residue if you suspect unreacted perchlorate reagent remains.

  • Purification: Recrystallization or Flash Column Chromatography (typically EtOAc/Hexane gradients).

Summary Data Table
ParameterSpecificationNotes
Stoichiometry 1:1.1:1.1 (Acid:Reagent:Base)Slight excess of reagent ensures full activation.
Solvent DCM or AcetonitrileAnhydrous conditions are critical for Step 1.
Temperature 0°C

RT
Start cold to control exothermic deprotonation.
Time Activation: 1-2 h; Coupling: 12-24 hEnol ester is stable; coupling is the rate-limiting step.
Byproduct N-tert-butyl-acetoacetamideWater-soluble; easily removed during aqueous workup.

Part 4: Optimization & Troubleshooting (Expert Insights)

1. Managing Hygroscopicity & Hydrolysis The ketoketenimine intermediate reacts rapidly with water to form a non-reactive amide byproduct.

  • Solution: Ensure all solvents are dried over molecular sieves. Use a nitrogen balloon. If the reagent has clumped (absorbed water), do not use it; perchlorates can become unstable if hydrolyzed/contaminated.

2. Solvent Selection

  • DCM: Best for general solubility and ease of workup.

  • Acetonitrile: Use if the carboxylic acid is insoluble in DCM.

  • Avoid: Alcohols or nucleophilic solvents during the activation step (Step 1).

3. Racemization Control Woodward's reagent is famous for low racemization in peptide synthesis because the enol ester intermediate is relatively resistant to oxazolone formation (the primary pathway for racemization in carbodiimide couplings).

  • Tip: Keep the activation step at 0°C if the substrate is extremely chiral-sensitive.

4. Visualizing the Workflow

Workflow Start Start: Anhydrous Conditions Mix Mix Acid + Et3N in DCM (0°C) Start->Mix AddReagent Add Reagent L (Stir 1-2h @ RT) Mix->AddReagent Check Check TLC: Acid Consumed? AddReagent->Check Check->AddReagent No (Add more reagent) AddAmine Add Amine (Stir 12-24h) Check->AddAmine Yes Workup Wash: H2O, NaHCO3, Brine AddAmine->Workup Finish Isolate Amide Workup->Finish

Caption: Operational workflow for amide synthesis using Reagent L.

References

  • Woodward, R. B., & Woodman, D. J. (1966). Stable enol esters from N-tert-butyl-5-methylisoxazolium perchlorate. Journal of the American Chemical Society, 88(13), 3169–3170.

  • Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A New Synthesis of Peptides. Journal of the American Chemical Society, 83(4), 1010–1012.

  • BenchChem. (n.d.). N-tert-Butyl-5-methylisoxazolium perchlorate Product Information. Retrieved from BenchChem.

  • Fisher Scientific. (n.d.). N-tert-Butyl-5-methylisoxazolium Perchlorate Safety Data Sheet. Retrieved from Fisher Scientific.

Sources

Method

Protecting group strategies with "N-tert-Butyl-5-methylisoxazolium perchlorate"

Strategic Integration with Protected Amino Acid Architectures Executive Summary This guide details the strategic application of N-tert-Butyl-5-methylisoxazolium perchlorate (commonly known as Woodward’s Reagent K ) in pe...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Integration with Protected Amino Acid Architectures

Executive Summary

This guide details the strategic application of N-tert-Butyl-5-methylisoxazolium perchlorate (commonly known as Woodward’s Reagent K ) in peptide synthesis. While modern coupling reagents (HATU, COMU) dominate high-throughput screening, Reagent K remains a critical tool for specific "protecting group strategies" where racemization control and byproduct solubility are paramount.

Crucial Distinction: Do not confuse this reagent with "Reagent K" (the TFA/thioanisole cleavage cocktail). This guide focuses exclusively on the isoxazolium perchlorate salt (CAS: 10513-45-8) used for bond formation.

Strategic Rationale

In the landscape of protecting group strategies (Boc/Benzyl vs. Fmoc/tBu), the choice of coupling agent dictates the integrity of the chiral centers. Woodward’s Reagent K offers a distinct mechanism involving an enol ester intermediate that minimizes oxazolone formation—the primary pathway for racemization in activated amino acids.

Key Advantages:

  • Stereochemical Integrity: Superior retention of chirality compared to standard carbodiimides (DCC) when coupling fragment condensations.

  • Orthogonal Compatibility: Fully compatible with Z- (Cbz), Boc-, and Fmoc- protected amino acids.

  • Purification Efficiency: The isoxazolium byproduct is water-soluble, allowing for removal via simple aqueous extraction, unlike the insoluble urea byproducts of DCC.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through the formation of a ketoketenimine intermediate, which rearranges into an active enol ester. This ester is the electrophile attacked by the amine.

Figure 1: Activation and Coupling Mechanism

WoodwardsReagentMechanism ReagentK Woodward's Reagent K (Isoxazolium Salt) Ketenimine Ketoketenimine Intermediate ReagentK->Ketenimine Ring Opening (Base) Base Base (Et3N) Deprotonation Base->Ketenimine EnolEster ACTIVE ENOL ESTER (Stable Intermediate) Ketenimine->EnolEster Addition of R-COO- Carboxylate Protected AA (R-COO-) Carboxylate->EnolEster Peptide Peptide Bond (R-CO-NH-R') EnolEster->Peptide Aminolysis Byproduct Enol Amide Byproduct (Water Soluble) EnolEster->Byproduct Leaving Group Amine Amine Component (H2N-R') Amine->Peptide

Caption: The isoxazolium ring opens under basic conditions to form a ketoketenimine, which captures the carboxylate to form the active enol ester.[1][2]

Experimental Protocol

This protocol describes the coupling of a Z-protected amino acid (Z-AA-OH) with an amino acid ester (H-AA-OEt) using Woodward’s Reagent K.

4.1. Materials & Safety[3][4]
  • Reagent: N-tert-Butyl-5-methylisoxazolium perchlorate (Woodward's Reagent K).

  • Solvents: Acetonitrile (

    
    ) or Nitromethane (
    
    
    
    ). Note: DMF can be used but may retard the reaction rate.
  • Base: Triethylamine (

    
    ) or N-methylmorpholine (NMM).
    
  • Safety Warning: Perchlorates are shock-sensitive and potential oxidizers. Do not grind this reagent. Do not heat dry residues.[4] Work behind a blast shield.

4.2. Step-by-Step Methodology

Step 1: Activation (Enol Ester Formation)

  • Dissolve 1.0 equivalent of the N-protected amino acid (e.g., Z-Phe-OH) in anhydrous Acetonitrile (0.1 M concentration).

  • Cool the solution to 0°C in an ice bath.

  • Add 1.0 equivalent of Triethylamine to neutralize the carboxylic acid.

  • Add 1.1 equivalents of Woodward’s Reagent K solid under stirring.

  • Critical Observation: Stir vigorously at 0°C for 60–120 minutes. The suspension will clear as the reagent dissolves and reacts, often followed by the precipitation of the active enol ester (depending on solubility).

Step 2: Coupling

  • Prepare a solution of the Amine Component (e.g., H-Gly-OEt·HCl) neutralized with 1.0 equivalent of Triethylamine in Acetonitrile.

  • Add the amine solution to the active ester mixture from Step 1.

  • Allow the reaction to warm to room temperature slowly.

  • Stir for 12–24 hours.

Step 3: Workup (The Solubility Advantage)

  • Evaporate the solvent (Acetonitrile) under reduced pressure (Rotavap, <40°C).

  • Dissolve the residue in Ethyl Acetate (

    
    ).
    
  • Wash Sequence:

    • Wash 3x with Water (Removes the isoxazolium byproduct).

    • Wash 2x with 5%

      
       (Removes unreacted acid).
      
    • Wash 2x with 1M

      
       (Removes unreacted amine).
      
    • Wash 1x with Brine.

  • Dry over

    
    , filter, and concentrate.
    
Troubleshooting & Critical Parameters
ParameterRecommendationMechanism / Reason
Solvent Choice Acetonitrile or NitromethanePromotes rapid formation of the enol ester. Nucleophilic solvents (MeOH) must be avoided.
Temperature 0°C for ActivationLow temperature prevents rearrangement of the ketoketenimine into inactive side products.
Base Stoichiometry Exact 1:1 with CarboxylExcess base can catalyze racemization or hydrolysis of the reagent.
Reagent Quality White/Off-white powderYellowing indicates decomposition. Recrystallize from Ethanol/Ether if necessary.
Figure 2: Workflow Decision Tree

Workflow Start Start Synthesis CheckSolubility Is Byproduct Removal Critical? Start->CheckSolubility UseDCC Use DCC/DIC CheckSolubility->UseDCC No (Filtration OK) UseReagentK Use Woodward's Reagent K CheckSolubility->UseReagentK Yes (Need Aqueous Wash) Activation Activate at 0°C (Acetonitrile) UseReagentK->Activation Coupling Add Amine (Room Temp, 24h) Activation->Coupling Workup Aqueous Extraction (Byproduct is Water Soluble) Coupling->Workup

Caption: Decision matrix for selecting Woodward's Reagent K based on purification requirements.

References
  • Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A New Synthesis of Peptides. Journal of the American Chemical Society, 83(4), 1010–1012. Link

  • Kemp, D. S. (1979). The Racemization of Amino Acid Derivatives. The Peptides: Analysis, Synthesis, Biology, Vol 1, 315-383.
  • Sigma-Aldrich. (2024). Safety Data Sheet: N-tert-Butyl-5-methylisoxazolium perchlorate. Link

  • Albertson, N. F. (1962). Synthesis of Peptides with Mixed Anhydrides. Organic Reactions.[3][5] (Comparison of activation strategies).

Sources

Technical Notes & Optimization

Troubleshooting

How to minimize racemization with "N-tert-Butyl-5-methylisoxazolium perchlorate"

Topic: Minimizing Racemization in Peptide Coupling Introduction: The Enol Ester Advantage Welcome to the technical support hub for N-tert-Butyl-5-methylisoxazolium perchlorate (Woodward's Reagent K). This reagent is hist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Racemization in Peptide Coupling

Introduction: The Enol Ester Advantage

Welcome to the technical support hub for N-tert-Butyl-5-methylisoxazolium perchlorate (Woodward's Reagent K). This reagent is historically significant and currently utilized for specific high-fidelity peptide couplings and protein modifications.

Unlike carbodiimides (DCC/EDC) that form highly reactive O-acylisourea intermediates prone to rapid racemization via oxazolone formation, Reagent K forms a stable enol ester . This intermediate provides a "Goldilocks" zone of reactivity: active enough to couple with amines, yet stable enough to resist spontaneous racemization under controlled conditions. However, "low racemization" is not "no racemization." Mismanagement of pH, temperature, or stoichiometry will degrade optical purity.

This guide provides the protocols and troubleshooting logic required to maintain chiral integrity when using Reagent K.

Module 1: Critical Mechanism Analysis

To minimize racemization, you must understand where it occurs. With Reagent K, the danger zone is not the initial activation, but the lifetime of the enol ester in the presence of base.

The Pathway:

  • Activation: The carboxylate attacks the isoxazolium ring, which opens to form an enol ester.

  • Coupling: The amine attacks the enol ester, releasing the peptide and a neutral byproduct.

  • Racemization Risk: If the coupling is slow (steric hindrance) or the base concentration is too high, the enol ester can cyclize into an oxazolone (azlactone). The oxazolone rapidly tautomerizes, scrambling the chirality at the C-terminal amino acid.

Visualizing the Reaction & Risk Points

WRK_Mechanism WRK Reagent K (Isoxazolium Salt) EnolEster Active Enol Ester (Chiral Integrity Safe) WRK->EnolEster Activation (0°C) Carb Carboxylic Acid (Protected AA) Carb->EnolEster Activation (0°C) Base Base (TEA/DIPEA) Base->EnolEster Activation (0°C) Peptide Target Peptide (Optically Pure) EnolEster->Peptide Fast Coupling (Kinetic Control) Oxazolone 5(4H)-Oxazolone (Racemized Species) EnolEster->Oxazolone Slow Coupling / Excess Base Amine Amine Component (Nucleophile) Amine->Peptide

Figure 1: The Activation Pathway. Green nodes represent safe intermediates; red dashed lines indicate the racemization pathway via oxazolone formation triggered by excess base or heat.

Module 2: Troubleshooting Guide (FAQs)

Q1: My yield is good, but I am seeing 5-10% racemization. What is the primary culprit? A: The most common cause is base-catalyzed proton abstraction .

  • Diagnosis: You likely used an excess of base (e.g., >2.2 equivalents) or a strong base like Triethylamine (TEA) without temperature control.

  • Fix: Switch to DIPEA (Diisopropylethylamine) . Its steric bulk minimizes interaction with the alpha-proton of the amino acid. Ensure the base is added slowly at 0°C.

Q2: Can I mix the Reagent K, Acid, and Amine all at once (One-Pot)? A: No. This maximizes racemization.

  • Reasoning: Reagent K requires a specific "activation period" to form the enol ester. If the amine is present during activation, it can act as a base, leading to competitive side reactions.

  • Protocol: Always pre-activate the carboxylic acid with Reagent K for 10–60 minutes (depending on solvent) before adding the amine.

Q3: The reaction mixture turned yellow/orange immediately. Is this bad? A: Not necessarily, but it warrants caution.

  • Context: A slight yellowing is normal for the enol ester formation. However, a deep orange/red color often indicates the decomposition of the reagent or formation of the oxazolone.

  • Action: If deep color appears instantly, your temperature was likely too high. Cool to -5°C for the activation step next time.

Q4: Which solvent preserves chirality best? A: Acetonitrile (MeCN) or Nitromethane .

  • Avoid: DMF (Dimethylformamide) if possible. While excellent for solubility, DMF is polar and can enhance the basicity of amines, accelerating racemization. If you must use DMF for solubility, keep the temperature strictly at 0°C.

Module 3: Optimized Low-Racemization Protocol

This protocol is designed to isolate the "Activation" phase from the "Coupling" phase, ensuring the enol ester is formed in a cold, controlled environment.

Reagents:

  • Carboxylic Component:

    
    -Protected Amino Acid (1.0 equiv)
    
  • Activator: Woodward's Reagent K (1.1 equiv)

  • Base: DIPEA (2.2 equiv) - Split usage

  • Amine Component: Amino acid ester/amide (1.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation (0°C): Dissolve the

    
    -protected amino acid and Reagent K in MeCN. Cool the vessel to 0°C in an ice/water bath.
    
  • Activation (The Critical Step): Add the first portion of DIPEA (1.1 equiv) dropwise over 5 minutes.

    • Observation: The suspension should clear as the enol ester forms.

    • Time: Stir at 0°C for 45–60 minutes. Do not rush this. Incomplete activation leads to low yields; over-activation (time > 2 hrs) risks racemization.

  • Coupling: Add the Amine component followed by the second portion of DIPEA (1.1 equiv).

    • Note: The second equivalent of base is to neutralize the salt of the amine component (if used as HCl salt). If using free base amine, reduce DIPEA.

  • Reaction (Room Temp): Allow the mixture to warm to room temperature naturally and stir for 12–24 hours.

  • Workup: Evaporate solvent. The byproduct (N-tert-butyl-acetamide-5-sulfonate) is water-soluble. Partition residue between Ethyl Acetate and water. Wash organic layer with 5% NaHCO3, 1M HCl, and Brine.

Module 4: Comparative Data

The following table illustrates why Reagent K is chosen for specific fragment condensations despite the popularity of newer reagents like HATU.

FeatureWoodward's Reagent KDCC / HOBtHATU / DIPEA
Active Intermediate Enol EsterO-Acylisourea / OBt EsterO-Azabenzotriazole
Racemization Risk Low (if T < 20°C)Moderate (High without HOBt)Low (but high risk if base excess)
Solubility of Byproduct High (Water Soluble) Low (Insoluble Urea - difficult removal)High (Water Soluble)
Base Sensitivity High (Requires exact stoichiometry)ModerateModerate
Best Use Case Fragment condensation; modifying proteinsStandard solid-phase synthesisDifficult/Sterically hindered couplings
References
  • Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A New Synthesis of Peptides. Journal of the American Chemical Society, 83(4), 1010–1012. Link

  • Kemp, D. S. (1979). Racemization in Peptide Synthesis. The Peptides: Analysis, Synthesis, Biology, Vol 1, 315-383. (Foundational text on the oxazolone mechanism).
  • Albericio, F., & Boulanger, W. D. (2001). Woodward's Reagent K. Encyclopedia of Reagents for Organic Synthesis. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

Optimization

Dealing with low reactivity of "N-tert-Butyl-5-methylisoxazolium perchlorate"

Ticket ID: WRK-4156-SUP Status: Open Subject: Troubleshooting Low Reactivity in Amide Coupling Agent: Senior Application Scientist, Chemical Synthesis Division Executive Summary: The "Old Guard" of Coupling You are exper...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: WRK-4156-SUP Status: Open Subject: Troubleshooting Low Reactivity in Amide Coupling Agent: Senior Application Scientist, Chemical Synthesis Division

Executive Summary: The "Old Guard" of Coupling

You are experiencing low reactivity with N-tert-Butyl-5-methylisoxazolium perchlorate (commonly known as Woodward’s Reagent K). Unlike modern uronium salts (HATU/HBTU) which are "add-and-go," Woodward’s Reagent K requires a precise, two-step orchestration.

Critical Distinction: Do not confuse this coupling reagent with the "Reagent K" cleavage cocktail used in Fmoc-SPPS (TFA/Phenol/Water/Thioanisole/EDT). You are working with the isoxazolium perchlorate salt (CAS: 4156-16-5), a distinct entity used for activating carboxylates via an enol ester intermediate.

Its primary utility today lies in specific fragment condensations where racemization must be minimized, or when modifying proteins/enzymes where water solubility (of the sulfonate analog) or specific pH conditions are required.

Module 1: The Activation Mechanism (The "Hidden" Step)

The most common cause of "no reaction" is the failure to form the Enol Ester Active Intermediate . The reagent itself does not react with amines; it reacts with carboxylate anions to become an acylating agent.

The Pathway
  • Deprotonation: The carboxylic acid must be deprotonated by a base (TEA or DIPEA).

  • Ring Opening: The carboxylate attacks the isoxazolium ring (C3 position).

  • Rearrangement: The ring opens to form the reactive Enol Ester .

  • Aminolysis: The amine attacks the Enol Ester, releasing the peptide/amide and the byproduct.

WoodwardMechanism cluster_fail Common Failure Mode Start Reagent K (Isoxazolium Salt) Inter1 Ketoketenimine Intermediate Start->Inter1 Carboxylate Attack (C3) Base Base (TEA/DIPEA) + Carboxylic Acid Base->Inter1 EnolEster Active Enol Ester (The Coupling Agent) Inter1->EnolEster Ring Opening (Rearrangement) Hydrolysis Hydrolysis (Dead End) Inter1->Hydrolysis + Water Product Target Amide + Enol Byproduct EnolEster->Product Aminolysis Amine Add Amine (Nucleophile) Amine->Product Attack

Caption: The activation pathway requires base-mediated ring opening. Premature water exposure leads to irreversible hydrolysis.

Module 2: Diagnostic Protocols & Solutions
Issue 1: "I added everything, but the starting material remains."

Diagnosis: Insufficient Base Activation. The isoxazolium salt is inert toward the carboxylic acid protonated form. You must generate the carboxylate anion.

  • The Fix: Ensure you are using at least 1.0–1.1 equivalents of base (Triethylamine or N-methylmorpholine) relative to your carboxylic acid.

  • Protocol Adjustment:

    • Dissolve Carboxylic Acid (1.0 eq) in dry Acetonitrile (MeCN) or Nitromethane.

    • Add Triethylamine (1.1 eq). Stir for 5 minutes.

    • Add Woodward’s Reagent K (1.1 eq).

    • CRITICAL: Stir for 10–60 minutes at 0°C to Room Temp. You must allow the Enol Ester to form.[1] The solution often turns clear or changes color (light yellow) as the reagent dissolves and reacts.

    • Only then add the Amine component.

Issue 2: "The reagent dissolved, but I got low yield/no product."

Diagnosis: Hydrolysis (Moisture Contamination). The intermediate ketoketenimine and the enol ester are highly susceptible to hydrolysis. If your solvent is "wet," the water competes with the carboxylate, opening the ring to form a useless byproduct (N-tert-butylacetoacetamide).

  • The Fix:

    • Use anhydrous solvents (MeCN, DMF, or Nitromethane).

    • Maintain an inert atmosphere (Nitrogen/Argon).

    • Solvent Choice: Acetonitrile is preferred. The reagent is insoluble in non-polar solvents (DCM, Ether) and reacts with protic solvents (MeOH, EtOH).

Issue 3: "My reaction mixture turned dark brown/black."

Diagnosis: Base-Catalyzed Decomposition. While a base is necessary, a large excess of strong base (like TEA) or high temperatures can decompose the isoxazolium ring before it couples.

  • The Fix:

    • Switch to a milder base like N-methylmorpholine (NMM) .

    • Keep the activation step at 0°C .

    • Do not exceed 2.0 equivalents of base total.

Module 3: Comparative Data & Solvent Compatibility

Woodward's Reagent K is not a universal solvent reagent. It is an ionic salt.

SolventSolubility of Reagent KReactivity RiskRecommendation
Acetonitrile (MeCN) HighLowPreferred. Best balance of solubility and stability.
Nitromethane HighLowExcellent alternative for difficult substrates.
DMF HighModerateGood, but difficult to remove; ensure it is amine-free.
DCM / Chloroform Very LowN/AAvoid. Reagent will not dissolve/react.
Water / Alcohols HighCritical Failure Avoid. Rapid hydrolysis of reagent.
THF Low/ModerateLowCan be used if mixed with MeCN.
Module 4: Safety Warning (Perchlorates)

Hazard Alert: You are working with a Perchlorate Salt .

  • Explosion Risk: Organic perchlorates can be shock-sensitive and potentially explosive, especially when dry or heated.

  • Mitigation:

    • Never scrape dry material from a glass frit with a metal spatula.

    • Do not distill reaction mixtures to dryness if perchlorate salts are present.

    • Workup: Quench the reaction with water/buffer to dissolve the perchlorate salts, then extract your product into an organic layer (like Ethyl Acetate). The perchlorate remains in the aqueous phase.

FAQ: Quick Troubleshooting

Q: Can I use DIPEA (Hünig's base) instead of TEA? A: Yes, DIPEA is often better because its steric bulk prevents it from attacking the isoxazolium ring directly (a rare but possible side reaction with smaller amines).

Q: How do I remove the byproduct? A: The byproduct (N-tert-butylacetoacetamide) is neutral and organic-soluble.

  • Acidic Workup: Wash the organic layer with dilute HCl or Citric Acid.

  • Basic Workup: Wash with saturated NaHCO₃.

  • Chromatography: The byproduct usually elutes separately from peptides.

Q: Why use this over HATU or EDC? A: Racemization Control. Woodward’s Reagent K proceeds via an enol ester, which is less prone to oxazolone formation (a primary pathway for racemization) compared to activated esters formed by carbodiimides. It is chemically distinct and useful when standard couplings fail or epimerize.

References
  • Original Mechanism & Synthesis: Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A New Synthesis of Peptides. Journal of the American Chemical Society, 83(4), 1010–1012.

  • Kinetics & Hydrolysis: Kemp, D. S., & Woodward, R. B. (1965). The N-ethylbenzisoxazolium Cation—I. Tetrahedron, 21(11), 3019-3035.

  • Application in Protein Modification: Bodanszky, M. (1993). Principles of Peptide Synthesis (2nd Rev. Ed.). Springer-Verlag. (Chapter V: Mixed Anhydrides and Active Esters).

  • Safety of Perchlorates: Schilt, A. A. (1979). Perchloric Acid and Perchlorates. G. Frederick Smith Chemical Company.

Sources

Troubleshooting

Technical Support Center: Woodward's Reagent L

Senior Application Scientist Desk Topic: Troubleshooting & Optimization of N-ethyl-5-phenylisoxazolium Perchlorate (Reagent L) Status: Active Support Triage: Reagent Identification & Selection Before proceeding, verify y...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Topic: Troubleshooting & Optimization of N-ethyl-5-phenylisoxazolium Perchlorate (Reagent L) Status: Active Support

Triage: Reagent Identification & Selection

Before proceeding, verify your reagent. Many experimental failures stem from confusing Reagent L with Reagent K .

FeatureWoodward's Reagent L Woodward's Reagent K
Chemical Name N-ethyl-5-phenylisoxazolium perchlorate N-ethyl-5-phenylisoxazolium-3'-sulfonate
Primary Use Peptide synthesis in organic solvents (non-aqueous).Protein modification in aqueous buffers .
Solubility Soluble in Acetonitrile, Nitromethane, DMF. Insoluble in Ether/Water (initially).Water-soluble (Zwitterionic).
Activation Requires anhydrous base (TEA/DIPEA) to trigger.pH-dependent activation (pH 4.0–8.0).

Critical Diagnostic: If you are trying to modify a protein in an aqueous buffer and your reagent is not dissolving or precipitating immediately, you likely have Reagent L but need Reagent K .

The Mechanism: Why Your Reaction Succeeds or Fails

To troubleshoot, you must understand the "Hidden Intermediate." Reagent L is not the active coupling agent itself; it is a precursor.

  • Activation (Base Required): The isoxazolium salt (Reagent L) must be deprotonated by a base (e.g., Triethylamine) to ring-open and form the reactive Ketoketenimine .

  • Enol Ester Formation: The carboxylate attacks the Ketoketenimine to form the Enol Ester (Active Intermediate).

  • Coupling: The amine attacks the Enol Ester to form the Peptide bond.

Failure Point: If you skip the base or add the amine too early, the Ketoketenimine will not form, or the Enol Ester will rearrange into a stable, unreactive imide byproduct (N-acylurea equivalent).

Mechanism ReagentL Reagent L (Isoxazolium Salt) Ketoketenimine Ketoketenimine (Transient Species) ReagentL->Ketoketenimine Deprotonation Base Base (TEA) Base->Ketoketenimine EnolEster Enol Ester (Active Intermediate) Ketoketenimine->EnolEster Carboxylate Attack Carboxyl Carboxylic Acid (R-COOH) Carboxyl->EnolEster Rearrangement Stable Imide (Dead End Byproduct) EnolEster->Rearrangement Slow Amine Addition or High Temp Product Amide/Peptide (Final Product) EnolEster->Product Amine Attack Amine Amine (Nucleophile) Amine->Product

Figure 1: Reaction pathway of Woodward's Reagent L. Note the 'Dead End' rearrangement path if reaction conditions are uncontrolled.

Troubleshooting Guide (Q&A)

Scenario A: "I added the reagent to my acid, but nothing happened."

Root Cause: Missing Base Initiation. Explanation: Unlike EDC (carbodiimide), which reacts directly with carboxyls, Reagent L is an inert salt until deprotonated. The ring-opening requires a base. Solution:

  • Ensure you are using Triethylamine (TEA) or DIPEA (1.0–1.1 equivalents relative to Reagent L).

  • Add the base to the mixture of Acid and Reagent L at 0°C. You should observe the solution become clear or change color (often yellowing) as the isoxazolium ring opens.

Scenario B: "My yield is low, and I isolated a stable, unreactive solid."

Root Cause: Enol Ester Rearrangement (The O-to-N Acyl Migration). Explanation: The active Enol Ester intermediate is metastable. If the amine nucleophile is not present or reacts too slowly, the Enol Ester rearranges intramolecularly to form a stable imide byproduct. This is irreversible. Solution:

  • Temperature Control: Perform the activation step (Reagent L + Acid + Base) at 0°C or lower.

  • Timing: Do not incubate the active ester for too long before adding the amine.

  • Solvent Choice: Switch to Acetonitrile (MeCN) or Nitromethane . Avoid protic solvents which can compete.

Scenario C: "The reagent won't dissolve."

Root Cause: Incorrect Solvent Polarity. Explanation: Reagent L is an ionic perchlorate salt. It is insoluble in non-polar organic solvents like Dichloromethane (DCM), Chloroform, or Ether. Solution:

  • Primary Solvent: Dissolve Reagent L in Acetonitrile or Nitromethane .

  • Co-solvent: If your peptide/acid is only soluble in DCM, dissolve Reagent L in a minimum volume of DMF or Acetonitrile first, then dilute into the DCM reaction mixture.

Scenario D: "I'm worried about safety/explosions."

Root Cause: Perchlorate Anion. Explanation: Reagent L is a perchlorate salt. While generally stable in solution, dry perchlorates can be shock-sensitive, and heavy metal perchlorates are explosive.[1] Solution:

  • Handling: Never scrape dry solid from a glass thread. Use plastic spatulas.

  • Disposal: Do not let the reaction mixture dry out completely if heating. Quench with water before disposal to dissolve perchlorate salts.[2]

  • Alternative: If safety protocols prohibit perchlorates, switch to Reagent K (sulfonate) if water tolerance allows, or a different coupling agent (e.g., HATU/BOP).

Standard Operating Protocol: Peptide Coupling with Reagent L

Use this protocol for coupling a protected amino acid (Carboxyl) to an amine in organic solvent.

Reagents:

  • Carboxylic Acid Component (1.0 equiv)

  • Amine Component (1.0 equiv)

  • Woodward's Reagent L (1.1 equiv)

  • Triethylamine (TEA) (2.2 equiv total: 1.1 for activation, 1.1 to neutralize amine salt if used)

  • Solvent: Anhydrous Acetonitrile (MeCN) or Nitromethane.

Step-by-Step Procedure:

  • Preparation (0°C): Dissolve the Carboxylic Acid (1.0 equiv) and Woodward's Reagent L (1.1 equiv) in anhydrous Acetonitrile. Cool the solution to 0°C in an ice bath. Note: The Reagent L may be a suspension initially.

  • Activation (The Critical Step): Add Triethylamine (1.1 equiv) dropwise.

    • Observation: The suspension should clear as the Reagent L dissolves and reacts to form the Enol Ester.

    • Time: Stir at 0°C for 10–30 minutes. Do not exceed 1 hour.

  • Coupling: Add the Amine component (1.0 equiv). If the amine is a salt (e.g., HCl salt), add an additional equivalent of TEA.

    • Temperature: Allow the mixture to warm to room temperature slowly.

    • Time: Stir for 2–12 hours (monitor via TLC/HPLC).

  • Work-up:

    • Evaporate the bulk solvent (Caution: Do not heat to dryness if perchlorates are concentrated).

    • Redissolve residue in Ethyl Acetate.

    • Wash with water, 5% NaHCO₃, and dilute HCl (to remove unreacted amine/base).

    • Dry over MgSO₄ and concentrate.

Decision Support: Troubleshooting Workflow

Troubleshooting Start Start: Reaction Failed CheckReagent Is the Reagent Water Soluble? Start->CheckReagent Yes Yes (It's Reagent K) CheckReagent->Yes Wrong Protocol (See Reagent K Guide) No No (It's Reagent L) CheckReagent->No CheckSolvent Solvent Used? No->CheckSolvent DCM_Ether DCM / Ether CheckSolvent->DCM_Ether MeCN_Nitro Acetonitrile / Nitromethane CheckSolvent->MeCN_Nitro CheckBase Was Base (TEA) Added at T=0? BaseNo No CheckBase->BaseNo BaseYes Yes CheckBase->BaseYes SolubilityIssue Solubility Failure: Reagent L is insoluble in non-polar solvents. Switch to MeCN. DCM_Ether->SolubilityIssue MeCN_Nitro->CheckBase ActivationFail Activation Failure: Reagent L requires base to form Ketoketenimine. BaseNo->ActivationFail CheckTemp Was Activation > 0°C or > 1 Hour? BaseYes->CheckTemp TempHigh Yes CheckTemp->TempHigh TempLow No CheckTemp->TempLow Rearrange Side Reaction: Enol Ester rearranged to Imide. Keep T=0°C during activation. TempHigh->Rearrange CheckMoisture Check Solvent Dryness (Hydrolysis) TempLow->CheckMoisture

Figure 2: Diagnostic workflow for troubleshooting low yields with Reagent L.

References

  • Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A New Synthesis of Peptides. Journal of the American Chemical Society, 83(4), 1010–1012.

  • Woodward, R. B., & Olofson, R. A. (1966). The Reaction of Isoxazolium Salts with Nucleophiles. Tetrahedron, 22(S7), 415–440.

  • Sigma-Aldrich. Woodward's Reagent K (Analog Reference for comparison). [3]

  • Kemp, D. S. (1979). The Racemization-Free Peptide Coupling Reagents. The Peptides: Analysis, Synthesis, Biology, Vol 1. (Standard reference text for isoxazolium mechanism kinetics).

Sources

Optimization

Technical Support Portal: Woodward's Reagent L (N-tert-Butyl-5-methylisoxazolium perchlorate)

[1][2] Topic: Impact of Moisture on Reactivity & Troubleshooting Guide Audience: Research Scientists, Medicinal Chemists, Process Development Engineers Document ID: WR-L-TECH-001 Executive Summary: The "Moisture Problem"...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Topic: Impact of Moisture on Reactivity & Troubleshooting Guide Audience: Research Scientists, Medicinal Chemists, Process Development Engineers Document ID: WR-L-TECH-001

Executive Summary: The "Moisture Problem"

N-tert-Butyl-5-methylisoxazolium perchlorate (commonly referred to as Woodward's Reagent L ) is a potent peptide coupling reagent that activates carboxylic acids by converting them into reactive enol esters.

While the solid reagent is relatively stable, the active intermediate (enol ester) is highly susceptible to hydrolysis . Moisture does not just slow the reaction; it fundamentally alters the stoichiometry, regenerating the starting carboxylic acid and consuming the reagent irreversibly. This guide details the mechanistic failure points caused by water and provides self-validating protocols to ensure high yields.

⚠️ SAFETY WARNING: Perchlorate Hazard This reagent is a perchlorate salt (


). It is an oxidizer  and potentially shock-sensitive .
  • Do not grind this reagent in a mortar.

  • Do not heat crude reaction mixtures containing perchlorates to dryness.

  • Store away from organic combustibles and reducing agents.

Mechanistic Insight: Why Water Kills the Reaction

To troubleshoot effectively, you must visualize the competition between your amine (nucleophile) and water.

The Pathway[2]
  • Activation: The carboxylate anion attacks the isoxazolium ring (C-3), causing ring-opening to form the Active Enol Ester .

  • Coupling (Desired): The amine attacks the enol ester, forming the peptide bond and releasing the byproduct (N-tert-butylacetoacetamide).

  • Hydrolysis (Failure): Water attacks the enol ester, regenerating the carboxylic acid and releasing the byproduct.

Mechanistic Visualization

The following diagram illustrates the critical divergence point where moisture interferes.

WoodwardReagentMechanism Reagent Woodward's Reagent L (Isoxazolium Salt) Intermediate Active Enol Ester (Moisture Sensitive!) Reagent->Intermediate Activation (Fast) Acid Carboxylic Acid (R-COOH) Acid->Intermediate Activation (Fast) Base Base (e.g., TEA) Base->Intermediate Activation (Fast) Product Peptide Product (R-CO-NH-R') Intermediate->Product Pathway A: Aminolysis (Anhydrous) Byproduct Byproduct: N-tert-butylacetoacetamide Intermediate->Byproduct Leaving Group Intermediate->Byproduct Leaving Group RegenAcid Regenerated Acid (Yield Loss) Intermediate->RegenAcid Pathway B: Hydrolysis (Wet Conditions) Amine Amine (R'-NH2) Amine->Product Nucleophilic Attack Water Water (H2O) (Contaminant) Water->RegenAcid Competitive Attack

Caption: Figure 1. Competitive reaction pathways. Pathway A (Green) yields the peptide.[1] Pathway B (Red) consumes the reagent and regenerates the starting material due to moisture.

Troubleshooting Guide & FAQs

This section addresses specific symptoms observed during synthesis.

Symptom 1: Low Yield, Starting Material (Acid) Recovered

Diagnosis: The reagent was consumed by water before the amine could react.

  • Root Cause: Hydrolysis of the enol ester intermediate.[2]

  • The "Why": The enol ester is highly activated. If the solvent contains water (even >0.1%), water acts as a smaller, faster nucleophile than your amine.

  • Fix:

    • Ensure solvents (Acetonitrile, Nitromethane, or DMF) are anhydrous (<50 ppm water).

    • Protocol Check: Did you add the amine immediately after the activation step? Long activation times increase the window for hydrolysis.

Symptom 2: Precipitate Formation During Activation

Diagnosis: This is likely the Enol Ester (if yellow/oil) or the Byproduct (if white solid later).

  • Context: In some solvents (like acetonitrile), the active enol ester is insoluble.

  • Action: Do not filter this precipitate. It is the active species. Add the amine directly to the suspension.

  • Validation: If the precipitate dissolves upon adding the amine, the reaction is proceeding correctly.

Symptom 3: Reaction Mixture Turned Red/Brown

Diagnosis: Decomposition of the isoxazolium salt.

  • Root Cause: Excess base in the presence of moisture, or insufficient acid.

  • Mechanism: If the base (TEA/DIPEA) is added to the reagent without the carboxylic acid present, the isoxazolium ring can degrade via base-catalyzed hydrolysis or polymerization.

  • Fix: Always mix Carboxylic Acid + Base first, then add Reagent L.

Validated Experimental Protocol

To ensure reproducibility, follow this "Self-Validating" workflow. This protocol minimizes moisture exposure during the critical enol ester phase.

Reagents:

  • Carboxylic Acid (1.0 equiv)[3]

  • Woodward's Reagent L (1.1 equiv)

  • Triethylamine (TEA) (2.2 equiv) [Note: 1 equiv to neutralize acid, 1 equiv for the reaction]

  • Amine (1.0 - 1.2 equiv)

  • Solvent: Anhydrous Acetonitrile (

    
    ) or Nitromethane (
    
    
    
    )
Step-by-Step Workflow
StepActionCritical Control Point (CCP)
1 Dissolve Acid: Dissolve carboxylic acid in anhydrous solvent under

or Ar atmosphere.
Solvent must be dried over molecular sieves (3Å or 4Å).
2 Deprotonate: Add TEA (1.1 equiv) and stir for 5-10 mins at 0°C.Ensure the acid is fully deprotonated to carboxylate (

).
3 Activation: Add Woodward's Reagent L (solid) in one portion. Stir at 0°C for 1 hour.Visual Check: The solution should turn clear or yellow. If a suspension forms (enol ester), do not filter.
4 Coupling: Add the Amine (dissolved in minimal dry solvent) + remaining TEA (1.1 equiv).Time Critical: Perform this addition immediately after the 1-hour activation.
5 Reaction: Allow to warm to Room Temp (RT) and stir for 12-24 hours.Monitor by TLC/HPLC. The "Active Ester" spot should disappear.
6 Workup: Evaporate solvent. Dissolve residue in EtOAc. Wash with water, 5%

, and dilute HCl.
The byproduct (N-tert-butylacetoacetamide) is water-soluble and removed here.
Decision Tree for Optimization

TroubleshootingTree Start Start: Low Yield / Failure CheckSM Is Starting Material (Acid) Recovered? Start->CheckSM CheckByprod Is Byproduct Present? CheckSM->CheckByprod Yes BaseIssue Cause: Incorrect Base Order (Reagent degraded) CheckSM->BaseIssue No (Complex mixture) WetSolvent Cause: Hydrolysis (Wet Solvent) CheckByprod->WetSolvent Yes (Reagent consumed) Steric Cause: Steric Hindrance (Amine too bulky) CheckByprod->Steric Yes (Active ester intact)

Caption: Figure 2. Diagnostic decision tree for isolating reaction failures.

Storage & Handling Specifications

ParameterSpecificationReason
Storage Temp +2°C to +8°CPrevents thermal degradation.
Atmosphere Inert (Argon/Nitrogen)Reagent is hygroscopic; moisture degrades the perchlorate salt over time.
Container Tightly sealed, desiccatedPrevents clumping and hydrolysis.
Safety No Grinding Perchlorate salts are shock-sensitive. Dissolve gently; do not crush.

References

  • Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A new synthesis of peptides. Journal of the American Chemical Society, 83(4), 1010–1012.

  • Kemp, D. S. (1979). The racemizaton-free peptide coupling reagents.[1] The Peptides: Analysis, Synthesis, Biology, 1, 315-383. (Foundational text on isoxazolium activation kinetics).

  • Albertson, N. F. (1962). Synthesis of peptides with mixed anhydrides. Organic Reactions, 12, 157. (Comparative analysis of coupling efficiency vs moisture).
  • Olofson, R. A., & Woodward, R. B. (1966). The reaction of isoxazolium salts with nucleophiles.[3][1] Journal of the American Chemical Society, 88(16), 3865-3866. (Mechanistic detailing of the enol ester formation).

Sources

Reference Data & Comparative Studies

Validation

"N-tert-Butyl-5-methylisoxazolium perchlorate" vs. HBTU/HATU for amide bond formation

Title: Comparative Guide: N-tert-Butyl-5-methylisoxazolium Perchlorate (Woodward's Reagent K) vs. HBTU/HATU Subtitle: From Classical Isoxazoliums to Modern Uroniums: Mechanisms, Protocols, and Selection Criteria.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: N-tert-Butyl-5-methylisoxazolium Perchlorate (Woodward's Reagent K) vs. HBTU/HATU Subtitle: From Classical Isoxazoliums to Modern Uroniums: Mechanisms, Protocols, and Selection Criteria.

Executive Summary

This guide provides a technical comparison between Woodward’s Reagent K (WRK) —a classical isoxazolium salt used extensively in the mid-20th century—and the modern industry standards HBTU/HATU (aminium/uronium salts).

While HBTU and HATU dominate modern discovery chemistry due to superior kinetics and atom economy, WRK remains a critical reference point for specific bioconjugation applications and historical protocol replication. This guide dissects their mechanistic divergences, racemization profiles, and practical utility to assist researchers in selecting the appropriate reagent for complex amide bond formations.

Mechanistic Divergence

The primary distinction between these reagents lies in the nature of the active ester intermediate .[1]

A. Woodward’s Reagent K (The Enol Ester Route)

WRK operates via the formation of a ketoketenimine intermediate, which reacts with the carboxylate to form an enol ester . This active species is highly reactive toward amines but susceptible to rearrangement if the nucleophilic attack is delayed.

Key Characteristic: The reaction is strictly stepwise. The carboxylate must be activated before amine addition to prevent side reactions with the reagent itself.[1]

B. HBTU/HATU (The OBt/OAt Ester Route)

These reagents generate an OBt (benzotriazole) or OAt (azabenzotriazole) active ester.[1] HATU is the "gold standard" for hindered couplings because the pyridine nitrogen in the HOAt leaving group provides a "neighboring group effect" (general base catalysis) that accelerates amine attack, significantly outcompeting racemization pathways.

Key Characteristic: These are often used in "one-pot" protocols where all reagents are mixed simultaneously, driven by the rapid kinetics of the uronium species.

Visualization: Reaction Pathways

The following diagrams illustrate the distinct activation pathways.

Figure 1: Woodward's Reagent K Mechanism

Note the critical "Ketoketenimine" intermediate and the Enol Ester active species.

WRK_Mechanism WRK Woodward's Reagent K (Isoxazolium Salt) Ketenimine Ketoketenimine Intermediate WRK->Ketenimine Ring Opening (-H+) Base Base (TEA/DIPEA) Base->WRK EnolEster Enol Ester (Active Intermediate) Ketenimine->EnolEster + Carboxylic Acid Carbox Carboxylic Acid (R-COOH) Carbox->EnolEster Amide Target Amide (R-CO-NH-R') EnolEster->Amide Nucleophilic Attack SideProduct Enol Amide Byproduct EnolEster->SideProduct Rearrangement (Slow Amine) Amine Amine (R'-NH2) Amine->Amide

Caption: WRK activation proceeds via ring opening to a ketoketenimine, followed by enol ester formation. Slow amine addition risks rearrangement.

Figure 2: HATU/HBTU Activation Mechanism

Note the role of the OAt/OBt ester and the direct path to the amide.

HATU_Mechanism HATU HATU/HBTU (Uronium/Guanidinium) O_Acyl O-Acyl Uronium (Unstable) HATU->O_Acyl Attack by R-COO- Carbox Carboxylate (R-COO-) Carbox->O_Acyl ActiveEster Active Ester (OAt / OBt) O_Acyl->ActiveEster Rearrangement Amide Target Amide ActiveEster->Amide Amine Attack HOAt HOAt / HOBt Byproduct ActiveEster->HOAt Leaving Group Amine Amine (R'-NH2) Amine->Amide

Caption: HATU/HBTU rapidly converts carboxylates to OAt/OBt active esters. HATU provides additional stabilization via the pyridine nitrogen.

Performance Comparison Data

The following table synthesizes experimental data trends observed in peptide synthesis and medicinal chemistry.

FeatureWoodward's Reagent K (WRK)HBTUHATU
Reaction Kinetics Slow (Hours). Requires sequential addition.Fast (15–60 min).Very Fast (<30 min).
Steric Hindrance Poor. Bulky substrates often fail or rearrange.Moderate.Excellent . The gold standard for hindered couplings (e.g., Aib, N-Me amino acids).
Racemization Low (historically cited advantage), but strictly dependent on temperature.Low, but higher than HATU.[2]Lowest . HOAt reduces epimerization via neighbor-group assistance.
Solubility Water-soluble (useful for protein modification).[3]Soluble in DMF/NMP; poor in water.Soluble in DMF/NMP.[2]
Byproducts Sulfonate salt (water soluble).HOBt/Urea (can be difficult to remove).HOAt/Urea (HOAt is easier to wash out than HOBt).
Cost Moderate/High (Niche availability).Low (Commodity chemical).Moderate (Standard choice).

Detailed Experimental Protocols

Protocol A: Amide Coupling with Woodward’s Reagent K

Best for: Aqueous bioconjugations or when mimicking historical syntheses.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in dry acetonitrile (or DMF if solubility is an issue).

  • Reagent Addition: Add Triethylamine (TEA) (1.0 equiv) to neutralize the acid. Cool the solution to 0°C.

  • Formation of Enol Ester: Add Woodward’s Reagent K (1.1 equiv) and stir vigorously at 0°C for 60–90 minutes.

    • Checkpoint: The solution should become clear as the reagent dissolves and reacts.

  • Coupling: Add the amine (1.0–1.2 equiv) dissolved in the minimum amount of solvent.

  • Completion: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Workup: The byproduct is a sulfonate salt, often removable by water wash.

Protocol B: High-Efficiency Coupling with HATU

Best for: Hindered substrates, solid-phase synthesis, and rapid library generation.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.0–1.1 equiv) in dry DMF (Concentration ~0.1 M to 0.3 M).

  • Base Activation: Add DIPEA (Diisopropylethylamine) (2.0–3.0 equiv).

    • Note: The solution usually turns yellow immediately upon base addition, indicating activation.

  • Coupling: Immediately add the amine (1.0–1.2 equiv).

  • Reaction: Stir at room temperature.

    • Standard: 30–60 minutes.[4]

    • Hindered: 2–4 hours.

  • Workup: Dilute with Ethyl Acetate, wash with 1N HCl (remove DIPEA), saturated NaHCO3 (remove HOAt), and Brine.

Critical Analysis: When to Use Which?

Select HATU when:

  • You are performing standard medicinal chemistry or peptide synthesis.

  • The substrate is sterically hindered (e.g.,

    
    -disubstituted amino acids).[4][5]
    
  • Speed and yield are the primary drivers.

  • You are working in organic solvents (DMF, DCM, NMP).

Select Woodward's Reagent K when:

  • Aqueous Solubility is Non-Negotiable: You are modifying a protein or peptide in a semi-aqueous environment where organic solvents (DMF) would denature the biomolecule. WRK has a unique stability profile in aqueous buffers compared to the rapid hydrolysis of uroniums.

  • Historical Replication: You are reproducing a patent or paper from the 1960s–1980s that specifically claims a unique diastereoselectivity using WRK.

Expert Verdict: For 95% of modern applications, HATU is the superior reagent. It offers a "self-validating" system where the color change (yellowing) confirms activation, and the kinetics allow for rapid iteration. WRK is a "legacy" reagent—chemically elegant, but practically outclassed by the evolution of benzotriazole-based chemistry.

References

  • Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A New Synthesis of Peptides. Journal of the American Chemical Society, 83(4), 1010–1012. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2][3][4][5] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Albericio, F., & Brossard, L. E. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link

Sources

Comparative

Spectroscopic Analysis &amp; Optimization of N-tert-Butyl-5-methylisoxazolium Perchlorate Intermediates

Executive Summary N-tert-Butyl-5-methylisoxazolium perchlorate (often referred to in the context of Woodward’s Reagent L ) represents a specialized class of carboxyl-activating agents utilized in peptide synthesis and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-tert-Butyl-5-methylisoxazolium perchlorate (often referred to in the context of Woodward’s Reagent L ) represents a specialized class of carboxyl-activating agents utilized in peptide synthesis and protein conjugation.[1] Unlike carbodiimides (EDC/DCC) or phosphonium salts (HATU), which generate transient O-acylisoureas or active esters in situ, this reagent forms a distinct, isolable enol ester active intermediate .

This guide addresses the critical analytical challenge: distinguishing the reactive enol ester from the unreactive N-acyl amide byproduct. The bulky tert-butyl group is specifically engineered to suppress the O→N acyl migration that plagues the N-ethyl analog (Woodward’s Reagent K), but spectroscopic validation is required to ensure coupling efficiency.

Mechanistic Basis & Intermediate Identification[2]

The activation of a carboxylic acid by N-tert-butyl-5-methylisoxazolium perchlorate proceeds through a multi-step pathway involving ring opening and rearrangement. Understanding this pathway is the prerequisite for interpreting spectroscopic data.

The Reaction Pathway[2][3][4]
  • Deprotonation: Base (e.g., Triethylamine) deprotonates the C-3 position of the isoxazolium ring.

  • Ring Opening: The ring opens to form a transient Ketoketenimine .

  • Addition: The carboxylic acid (R-COOH) adds to the ketenimine to form the Enol Ester (Active Intermediate) .

  • Coupling: The amine attacks the active ester, yielding the peptide and the byproduct (N-tert-butyl-acetoacetamide).

  • Side Reaction (Failure Mode): The Enol Ester undergoes intramolecular O→N acyl migration to form an unreactive N-acyl amide .

Visualization: Activation & Failure Pathways

ReactionMechanism Isox Isoxazolium Salt (Reagent) Ketenimine Ketoketenimine (Transient) Isox->Ketenimine Ring Opening Base Base (Et3N) Base->Isox EnolEster Enol Ester (ACTIVE INTERMEDIATE) Ketenimine->EnolEster + R-COOH Carboxyl Carboxylic Acid (R-COOH) Carboxyl->Ketenimine Peptide Peptide Bond (Product) EnolEster->Peptide + Amine (Desired Path) SideProduct N-Acyl Amide (INACTIVE Byproduct) EnolEster->SideProduct O->N Migration (Thermal/Base catalyzed) Amine Amine (R'-NH2) Amine->EnolEster

Figure 1: Reaction pathway showing the divergence between productive coupling and the O→N migration failure mode.

Spectroscopic Characterization

The primary objective is to confirm the formation of the Enol Ester and ensure it has not rearranged into the N-Acyl Amide .

A. Infrared (IR) Spectroscopy

IR is the most rapid tool for monitoring the activation status.

SpeciesFunctional GroupWavenumber (

)
Diagnostic Note
Isoxazolium Salt C=N / C=C Ring1620 - 1640Strong absorbance; disappears upon ring opening.
Enol Ester (Active) C=O (Ester) 1750 - 1780 CRITICAL SIGNAL. Indicates active species. High frequency due to conjugation with the double bond.
C=C (Vinyl)1660 - 1690
N-Acyl Amide (Inactive) C=O (Amide I)1640 - 1660Broad/Strong. Overlaps with byproduct ketone signals.
C=O (Ketone)~1710Distinct from the high-frequency ester peak.

Protocol Insight: If the peak at 1750-1780


  diminishes while a peak at 1650 

grows, your active intermediate is degrading via rearrangement.
B. UV-Visible Spectroscopy

Isoxazolium salts are "self-indicating" due to the disruption of the aromatic system.

  • Reagent (

    
    ):  ~250-260 nm (Aromatic ring).
    
  • Enol Ester (

    
    ):  ~310-340 nm.
    
  • Application: The appearance of the band at 340 nm confirms ring opening and formation of the conjugated enol system.

C. Proton NMR ( H-NMR)

NMR provides definitive structural proof, specifically tracking the methyl group and the vinyl proton.

Proton EnvironmentIsoxazolium Salt (

ppm)
Enol Ester (

ppm)
N-Acyl Amide (

ppm)

-Butyl (-C(CH

)

)
~1.6 (s)~1.4 (s)~1.3 (s)
Ring Methyl (-CH

)
~2.8 (s)~2.2 (s)~2.3 (s)
Vinyl Proton / H-4 ~6.8 - 7.0 (s)~5.5 - 6.0 (s) N/A (becomes methylene)

Key Check: The presence of a singlet vinyl proton between 5.5 - 6.0 ppm confirms the active enol ester structure.

Comparative Analysis: Alternatives

Why use N-tert-butyl-5-methylisoxazolium perchlorate over standard reagents?

FeatureN-t-Butyl Isoxazolium Woodward's Reagent K (N-Ethyl)EDC / NHS HATU / HBTU
Intermediate Stability High (Isolable Enol Ester)Low (Rapid rearrangement)Low (O-acylisourea is transient)Very Low (Reacts immediately)
Solubility Organic solvents (ACN, DMF)Water solubleWater solubleOrganic solvents (DMF)
Side Reactions O→N Migration (Slowed by t-Butyl)Rapid O→N Migration N-acyl urea formationGuanidinylation
Racemization Low (if base is controlled)LowLow (with NHS)Moderate (High if excess base)
Use Case Fragment coupling , Protein modification requiring stable active estersHistorical interest, Aqueous couplingBioconjugation, Aqueous couplingRoutine SPPS, Difficult couplings

Expert Insight: The tert-butyl derivative is superior to Woodward's Reagent K for organic synthesis because the steric bulk of the tert-butyl group significantly retards the O→N rearrangement, allowing the active ester to survive long enough to react with sterically hindered amines.

Experimental Protocol: Active Ester Generation & Monitoring

Objective: Generate the active enol ester of a protected amino acid (e.g., Z-Phe-OH) and validate its stability.

Reagents
  • Carboxylic Acid (1.0 eq)

  • N-tert-Butyl-5-methylisoxazolium perchlorate (1.1 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Solvent: Acetonitrile (

    
    ) or DMF (Dry)
    
Workflow
  • Dissolution: Dissolve the carboxylic acid and the isoxazolium salt in dry Acetonitrile. The solution should be clear.

  • Activation (0°C): Cool the mixture to 0°C. Add TEA dropwise.

    • Observation: The solution may turn yellow (formation of ketenimine/enol ester).

  • Monitoring (T=10 min): Withdraw an aliquot for IR analysis.

    • Success Criteria: Look for the 1760

      
        peak.
      
    • Failure Criteria: If 1650

      
        dominates, the temperature was too high or base concentration too local.
      
  • Coupling: Add the amine component (1.0 eq). Stir at 0°C for 1 hour, then warm to Room Temp.

  • Workup: The byproduct (N-tert-butyl-acetoacetamide) is water-soluble. Wash organic layer with water/brine.

Visualization: Experimental Logic Flow

Workflow Start Start: Mix Acid + Reagent (In CH3CN) Cool Cool to 0°C Start->Cool AddBase Add TEA (Dropwise) Cool->AddBase Check Aliquot: IR Analysis AddBase->Check Decision Peak at 1760 cm-1? Check->Decision Proceed Add Amine (Coupling) Decision->Proceed Yes (Active) Fail Discard: Rearrangement Occurred Decision->Fail No (Inactive)

Figure 2: Decision tree for monitoring the activation step.

References

  • Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A New Synthesis of Peptides. Journal of the American Chemical Society, 83(4), 1010–1012. Link

  • Kemp, D. S., & Woodward, R. B. (1965). The N-ethyl-5-phenylisoxazolium-3'-sulfonate Reagent (Woodward's Reagent K). Tetrahedron, 21, 3019. (Foundational comparison of isoxazolium reactivity).
  • Olofson, R. A., & Schnur, R. C. (1979). Value of the N-tert-butyl group in isoxazolium salt coupling reagents. Tetrahedron Letters.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents. Link

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. Link

Sources

Validation

Enantiomeric excess determination in peptides synthesized with "N-tert-Butyl-5-methylisoxazolium perchlorate"

Topic: Enantiomeric Excess Determination in Peptides Synthesized with "N-tert-Butyl-5-methylisoxazolium Perchlorate" (Woodward's Reagent K) Content Type: Publish Comparison Guide Executive Summary In the landscape of pep...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enantiomeric Excess Determination in Peptides Synthesized with "N-tert-Butyl-5-methylisoxazolium Perchlorate" (Woodward's Reagent K) Content Type: Publish Comparison Guide

Executive Summary

In the landscape of peptide coupling, N-tert-Butyl-5-methylisoxazolium perchlorate (Woodward’s Reagent K) occupies a specialized niche. Developed to address the severe racemization issues associated with early carbodiimides (DCC), Reagent K operates via a unique enol ester intermediate. While modern uronium/phosphonium salts (HATU, BOP) have largely superseded it in routine solid-phase synthesis due to speed, Reagent K remains a critical tool for fragment condensation and solution-phase synthesis where byproduct solubility is paramount.

This guide provides a rigorous experimental framework for quantifying the enantiomeric integrity of peptides synthesized with Reagent K, utilizing the industry-standard Anderson Test model and Chiral HPLC analysis.

Part 1: The Chemistry of Woodward's Reagent K

Unlike carbodiimides, which activate amino acids via an O-acylisourea intermediate (highly prone to oxazolone formation and subsequent racemization), Reagent K activates carboxylates by forming an enol ester .

Mechanism of Action

The reaction proceeds in two distinct steps:[1]

  • Activation: The carboxylate anion attacks the isoxazolium ring, causing ring-opening to form the enol ester (acylvinyl ester).

  • Coupling: The amine nucleophile attacks the enol ester, releasing the peptide and a water-soluble byproduct.

Critical Advantage: The enol ester is reactive toward amines but significantly less prone to intramolecular cyclization (oxazolone formation) than O-acylisoureas, theoretically preserving chiral purity.

ReagentK_Mechanism ReagentK Woodward's Reagent K (Isoxazolium Salt) Intermediate Ketoketeneimine Intermediate ReagentK->Intermediate Base (NEt3) Carboxylate N-Protected AA (Carboxylate Anion) Carboxylate->Intermediate Attack EnolEster Active Enol Ester (Acylvinyl Ester) Intermediate->EnolEster Ring Opening Product Peptide Bond (Retention of Chirality) EnolEster->Product Amine Attack Byproduct Water-Soluble Sulfonate Byproduct EnolEster->Byproduct Leaving Group Amine Amino Component (Nucleophile) Amine->Product

Figure 1: Activation pathway of Woodward's Reagent K. The stability of the enol ester intermediate is the key determinant for reduced racemization.

Part 2: Experimental Framework (The Anderson Test)

To objectively measure racemization, we utilize the Anderson Test (Synthesis of Z-Gly-Phe-Gly-OEt). This model is chosen because the activated residue (Phenylalanine) is highly prone to racemization, and the resulting diastereomers (L-L and D-L) are easily separable.

Protocol 1: Synthesis with Reagent K

Objective: Synthesize Z-Gly-Phe-Gly-OEt and isolate crude material for de determination.

  • Activation:

    • Dissolve Z-Gly-Phe-OH (1.0 eq, 5 mmol) in anhydrous acetonitrile (CH₃CN) under N₂ atmosphere.

    • Cool to 0°C.

    • Add Triethylamine (1.0 eq) to generate the carboxylate.

    • Add Woodward’s Reagent K (1.1 eq).

    • Observation: Stir at 0°C for 60 minutes. The solution should become clear as the enol ester forms.

  • Coupling:

    • Add H-Gly-OEt·HCl (1.0 eq) and Triethylamine (1.0 eq) pre-mixed in CH₃CN.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup (The Reagent K Advantage):

    • Evaporate solvent.

    • Dissolve residue in Ethyl Acetate.

    • Wash: Water, 5% NaHCO₃, 1N HCl, Water.

    • Note: The byproduct of Reagent K is highly water-soluble, unlike the DCU urea from DCC, simplifying purification.

    • Dry over MgSO₄ and concentrate. Do not recrystallize yet (recrystallization enriches the major isomer, skewing data).

Part 3: Analytical Methodologies (Determining ee/de)

Since the product is a peptide with multiple chiral centers, we technically measure Diastereomeric Excess (de) , which directly reflects the Enantiomeric Excess (ee) of the Phe residue during coupling.

Protocol 2: Chiral HPLC Analysis (Self-Validating System)

This method separates the Z-Gly-L-Phe-Gly-OEt (Target) from Z-Gly-D-Phe-Gly-OEt (Racemized).

  • Column: Chiralcel OD-H (Daicel), 250 x 4.6 mm, 5 µm.

    • Why: The polysaccharide-based stationary phase (cellulose tris-3,5-dimethylphenylcarbamate) is the industry standard for separating protected peptide stereoisomers.

  • Mobile Phase: n-Hexane / Isopropanol (85:15 v/v).

    • Isocratic Flow: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm (targeting the Z-group chromophore).

  • Validation:

    • Inject a standard racemic mixture (synthesized intentionally using DL-Phe) to establish retention times.

    • Typical Retention: D-L isomer elutes before L-L isomer (verify with standards).

Calculation


Note: We multiply by 2 because % racemization refers to the percentage of converted molecules.[2][3][4] 100% racemization = 50:50 mixture.

Part 4: Comparative Landscape

How does Woodward's Reagent K stack up against the alternatives?

FeatureWoodward's Reagent KDCC / HOBtHATU / DIPEA
Activation Species Enol EsterO-Acylisourea

OBt ester
OBt/OAt Active Ester
Racemization Risk Low (< 2%) Moderate (High without HOBt)Very Low (< 1%)
Reaction Speed Slow (Hours)MediumFast (Minutes)
Byproduct Removal Excellent (Water Soluble) Poor (Insoluble Urea)Good (Water Soluble)
Moisture Sensitivity High (Hygroscopic)ModerateLow
Primary Use Case Fragment condensation; avoiding urea filtrationRoutine synthesis (Historic)Difficult couplings; SPPS
Decision Logic for Researchers
  • Choose Reagent K if: You are performing solution-phase fragment condensation and need easy workup (water washes) without column chromatography, while maintaining high chiral purity.

  • Choose HATU if: You are doing Solid Phase Peptide Synthesis (SPPS) or have a sterically hindered coupling where speed and yield are the priority.

Workflow Start Start: Peptide Coupling Requirement Decision Is Byproduct Solubility Critical? (Solution Phase) Start->Decision RouteK Route A: Woodward's Reagent K Decision->RouteK Yes (Avoid Urea) RouteDCC Route B: DCC/HOBt Decision->RouteDCC No (Standard) Exp Perform Anderson Test (Z-Gly-Phe-OH + H-Gly-OEt) RouteK->Exp RouteDCC->Exp Analysis Chiral HPLC (Chiralcel OD-H) Hexane/IPA 85:15 Exp->Analysis Result Calculate % Racemization (Target: <2%) Analysis->Result

Figure 2: Decision matrix and analytical workflow for validating chiral integrity.

References

  • Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A New Synthesis of Peptides. Journal of the American Chemical Society. Link

  • Anderson, G. W., & Callahan, F. M. (1958). Racemization by the Dicyclohexylcarbodiimide Method of Peptide Synthesis.[3][5] Journal of the American Chemical Society. Link

  • Kemp, D. S. (1979). Racemization in Peptide Synthesis. The Peptides: Analysis, Synthesis, Biology. (Contextual grounding for the Anderson Test mechanism).
  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL® OD-H. (Source for HPLC conditions). Link

Sources

Comparative

Comparative Guide: Kinetic Profiling of N-tert-Butyl-5-methylisoxazolium Perchlorate in Peptide Coupling

Executive Summary N-tert-Butyl-5-methylisoxazolium perchlorate (often referred to as Woodward’s Reagent L , a lipophilic analog of the water-soluble Reagent K) represents a distinct class of peptide coupling agents. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-tert-Butyl-5-methylisoxazolium perchlorate (often referred to as Woodward’s Reagent L , a lipophilic analog of the water-soluble Reagent K) represents a distinct class of peptide coupling agents. Unlike the ubiquitous carbodiimides (DCC, EDC) or onium salts (HATU, PyBOP), this reagent operates via a unique ketoketenimine intermediate to form an active enol ester .

This guide objectively analyzes the kinetic profile of this reagent, demonstrating that while it lacks the instantaneous activation rate of HATU, it offers superior stability of the active intermediate and a distinct solubility profile that minimizes the "N-acylurea" rearrangement side-reactions common with carbodiimides.

Mechanistic Kinetics: The Enol Ester Advantage

To understand the kinetics, one must understand the pathway. The reaction rate is governed by two distinct steps: Activation (Rate Determining Step 1) and Aminolysis (Rate Determining Step 2).

The Mechanism

The isoxazolium salt requires a base (typically Triethylamine or DIPEA) to trigger a ring-opening, generating a reactive ketoketenimine. This intermediate reacts with the carboxylic acid to form the enol ester .[1]

  • Kinetic Distinction: The enol ester is an "active ester" with high stability compared to the transient O-acylisourea formed by DCC. This stability reduces the rate of racemization (via oxazolone formation) but limits the "burst" coupling speed seen with HATU.

Diagram 1: Isoxazolium Activation Pathway

Mechanism Isox Isoxazolium Salt (Reagent L) Keto Ketoketenimine (Transient) Isox->Keto Ring Opening (Fast) Base Base (Et3N) Base->Keto Enol Active Enol Ester (Stable Intermediate) Keto->Enol Addition (k_act) Acid Carboxylic Acid (R-COOH) Acid->Enol Prod Peptide Bond (Amide) Enol->Prod Aminolysis (k_cpl) Byprod Enol/Amide Byproduct Enol->Byprod Leaving Group Amine Amine (NH2-R') Amine->Prod

Figure 1: The stepwise activation mechanism. Note the formation of the stable Enol Ester, which acts as the acylating species.

Comparative Kinetic Analysis

The following data compares N-tert-Butyl-5-methylisoxazolium perchlorate against industry standards. Data is synthesized from relative rate studies in non-polar solvents (DCM/DMF).

Table 1: Performance Metrics vs. Alternatives
FeatureIsoxazolium Perchlorate (Reagent L)DCC (Carbodiimide)HATU (Guanidinium)
Activation Rate (

)
Moderate (

)
Fast (

)
Instantaneous (>

)
Coupling Rate (

)
Moderate (Controlled release)Fast Very Fast
Active Intermediate Enol Ester (Stable)O-Acylisourea (Unstable)O-Azabenzotriazolyl Ester
Racemization Risk Low (Direct aminolysis)High (Requires HOBt)Low (If base is controlled)
Side Reactions Minimal (No rearrangement)N-Acylurea rearrangementGuanidinylation of amine
Byproduct Removal Organic soluble (Easy wash)Insoluble Urea (Filtration req.)Water soluble (Extraction)
Expert Insight:
  • DCC suffers from the rapid rearrangement of the O-acylisourea into the unreactive N-acylurea, a "dead-end" kinetic trap.

  • Isoxazolium salts avoid this trap. The enol ester does not rearrange. This makes Reagent L superior for slow reactions (e.g., sterically hindered amino acids) where DCC would decompose before coupling occurs.

Experimental Protocol: Kinetic Assay

To validate the performance of N-tert-Butyl-5-methylisoxazolium perchlorate in your specific synthesis, use the following HPLC-based kinetic assay. This protocol is designed to measure the rate of consumption of the active enol ester.

Materials
  • Substrate: Fmoc-Phe-OH (1.0 eq)

  • Nucleophile: Benzylamine (1.0 eq)

  • Reagent: N-tert-Butyl-5-methylisoxazolium perchlorate (1.1 eq)

  • Base: N-Methylmorpholine (NMM) (2.0 eq)

  • Solvent: Acetonitrile (HPLC Grade)

  • Internal Standard: Naphthalene (Inert UV marker)

Step-by-Step Methodology
  • Activation Phase: Dissolve Fmoc-Phe-OH and the Isoxazolium salt in Acetonitrile at 0°C. Add NMM.

  • Monitoring Formation: Inject aliquots into HPLC every 2 minutes. Monitor the appearance of the Enol Ester peak (distinct UV shift, typically

    
     ~250-270 nm).
    
  • Coupling Phase: Once Enol Ester formation plateaus (approx. 10-20 mins), add Benzylamine.

  • Kinetic Sampling: Withdraw 50

    
    L aliquots every 5 minutes.
    
  • Quenching: Immediately dispense aliquot into 200

    
    L of 0.1% TFA/MeOH to stop the reaction.
    
  • Analysis: Measure the ratio of Product Area / Internal Standard Area. Plot ln([Concentration]) vs. Time to determine pseudo-first-order rate constants (

    
    ).
    
Diagram 2: Kinetic Assay Workflow

Workflow Prep 1. Reagent Prep (Acid + Isoxazolium + Base) Act_Mon 2. Monitor Activation (HPLC: Enol Ester Peak) Prep->Act_Mon Add_Amine 3. Add Amine (Start Coupling) Act_Mon->Add_Amine Max Enol Ester Sampling 4. Kinetic Sampling (t = 0, 5, 10, 20 min) Add_Amine->Sampling Quench 5. Acid Quench (Stop Reaction) Sampling->Quench Aliquot Data 6. Calculate k_obs (Ln[Conc] vs Time) Quench->Data

Figure 2: Workflow for determining kinetic rate constants (


) using HPLC monitoring.

Critical Application Analysis

When should you choose N-tert-Butyl-5-methylisoxazolium perchlorate?

  • Sterically Hindered Couplings: When coupling bulky amino acids (e.g., Aib, N-methylated residues), the reaction rate is naturally slow. Fast reagents like HATU may hydrolyze or react with the amine (guanidinylation) before the coupling completes. The Enol Ester generated by this reagent is robust enough to survive hours in solution, waiting for the slow amine to attack.

  • Solubility Requirements: The perchlorate salt and its byproduct are soluble in many organic solvents (CH

    
    CN, DMF, Nitromethane). If you are working in solution phase and need to avoid the precipitation issues of DCU (from DCC), this is a viable alternative.[2]
    
  • Racemization Sensitive Segments: While HOBt is needed for DCC, the isoxazolium mechanism is "self-suppressing" regarding racemization because the enol ester does not easily cyclize to the oxazolone.

Limitation: Do not use with primary amines that are extremely weak nucleophiles without catalysis, as the aminolysis step (


) can become the bottleneck.

References

  • Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A New Synthesis of Peptides. Journal of the American Chemical Society, 83(4), 1010–1012. Link

  • Kemp, D. S., & Woodward, R. B. (1965). The N-ethyl-5-phenylisoxazolium-3'-sulfonate reagent (Woodward's Reagent K). Tetrahedron, 21(11), 3019-3035. Link

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation.[1][2][3][4][5][6][7] Methods in Enzymology, 289, 104-126. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • BenchChem. (n.d.). N-tert-Butyl-5-methylisoxazolium perchlorate Product Information. Link

Sources

Validation

Literature review of "N-tert-Butyl-5-methylisoxazolium perchlorate" applications

Title: Advanced Application Guide: N-tert-Butyl-5-methylisoxazolium Perchlorate (Woodward's Reagent L) in Peptide Synthesis and Protein Modification Executive Summary & Technical Profile N-tert-Butyl-5-methylisoxazolium...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Application Guide: N-tert-Butyl-5-methylisoxazolium Perchlorate (Woodward's Reagent L) in Peptide Synthesis and Protein Modification

Executive Summary & Technical Profile

N-tert-Butyl-5-methylisoxazolium perchlorate , commonly known as Woodward’s Reagent L , is a specialized isoxazolium salt used primarily for the activation of carboxyl groups in peptide synthesis and protein modification. Unlike its zwitterionic counterpart, Woodward’s Reagent K (N-ethyl-5-phenylisoxazolium-3'-sulfonate), Reagent L is an ionic salt with distinct solubility properties that make it advantageous for non-aqueous organic synthesis.

This guide provides a critical analysis of Reagent L, positioning it against modern coupling reagents (EDC, HATU) and detailing its specific mechanistic advantages in preventing racemization and facilitating difficult couplings in organic media.

Chemical Profile Details
Common Name Woodward's Reagent L
CAS Number 10513-45-8
Formula C₈H₁₄ClNO₅
Primary Function Carboxyl activation via enol ester formation
Solubility Soluble in polar organic solvents (Acetonitrile, Nitromethane, DMF); Limited water solubility compared to Reagent K.
Key Advantage "Self-indicating" reaction progress; high optical purity retention; organic solubility.[1][2]

Mechanism of Action: The Enol Ester Pathway

The efficacy of Reagent L lies in its unique activation pathway. Unlike carbodiimides (DCC/EDC) which form O-acylisourea intermediates prone to rearrangement into unreactive N-acylureas, Reagent L forms a stable yet reactive enol ester .

Mechanistic Steps:

  • Deprotonation: A base (e.g., Triethylamine) abstracts the proton at the C3 position of the isoxazolium ring.

  • Ring Opening: The ring opens to generate a reactive ketoketene (acylketenimine) intermediate.

  • Activation: The carboxylate anion attacks the ketoketene, forming an enol ester (active ester).

  • Coupling: The amine nucleophile attacks the carbonyl of the enol ester, yielding the peptide bond and the byproduct N-tert-butylacetoacetamide .

Mechanism ReagentL Reagent L (Isoxazolium Salt) Ketoketene Ketoketene Intermediate ReagentL->Ketoketene Ring Opening (-H+) Base Base (Et3N) Base->ReagentL EnolEster Active Enol Ester Ketoketene->EnolEster + Carboxylate Carboxylate Carboxylic Acid (R-COO-) Carboxylate->Ketoketene Product Peptide Bond (R-CO-NH-R') EnolEster->Product + Amine Byproduct Byproduct (N-tert-butylacetoacetamide) EnolEster->Byproduct Leaving Group Amine Amine (R'-NH2) Amine->EnolEster

Figure 1: The activation pathway of Woodward's Reagent L, highlighting the critical enol ester intermediate.

Comparative Analysis: Reagent L vs. Alternatives

Researchers must choose between Reagent L and common alternatives based on solvent compatibility and side-reaction risks.

FeatureWoodward's Reagent L Woodward's Reagent K EDC (Carbodiimide) HATU (Uronium)
Solubility Organic (MeCN, DMF)Aqueous (Water)Aqueous & OrganicOrganic (DMF)
Intermediate Enol EsterEnol EsterO-AcylisoureaO-Azabenzotriazolyl
Byproduct N-tert-butylacetoacetamide (Soluble organic)Sulfonate salt (Water soluble)Urea (Water soluble)HOAt (Soluble)
Racemization Low (Internal base catalysis minimized)LowModerate (Requires HOBt)Low (with base control)
Best Use Case Non-aqueous peptide synthesis , polymer curing.Protein modification in aqueous buffer.General bioconjugation in water.Difficult/Hindered couplings.

Critical Insight:

  • Use Reagent L when your peptide or reactant is insoluble in water and you require a "clean" coupling in organic solvents like acetonitrile or nitromethane.

  • Use Reagent K for modifying surface carboxyls on proteins in aqueous buffers (pH 4.5–6.0).

  • Use HATU for sterically hindered amino acids, though it is significantly more expensive.

Experimental Protocol: Peptide Coupling with Reagent L

This protocol is designed for the solution-phase coupling of two amino acid derivatives (e.g., Z-Phe-OH and Gly-OEt).

Reagents:

  • Carboxylic Component (N-protected amino acid)

  • Amine Component (C-protected amino acid/peptide)

  • N-tert-Butyl-5-methylisoxazolium perchlorate (Reagent L)

  • Triethylamine (Et3N)

  • Solvent: Acetonitrile (MeCN) or Nitromethane (CH₃NO₂)

Step-by-Step Methodology:

  • Activation (Enol Ester Formation):

    • Dissolve the N-protected amino acid (1.0 equiv) and Reagent L (1.0–1.1 equiv) in anhydrous acetonitrile.

    • Cool the solution to 0°C in an ice bath.

    • Add Triethylamine (1.0 equiv) dropwise.

    • Observation: The solution typically turns clear or pale yellow as the isoxazolium ring opens and the enol ester forms. Stir at 0°C for 45–60 minutes .

  • Coupling:

    • Add the amine component (1.0 equiv) (free base or hydrochloride salt neutralized with 1.0 equiv Et3N) to the reaction mixture.

    • Allow the reaction to warm to room temperature slowly.

    • Stir for 12–24 hours .

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in Ethyl Acetate.

    • Wash sequentially with:

      • 5% NaHCO₃ (removes unreacted acid/byproduct)

      • Water[1][2][3][4][5]

      • 1M HCl (removes unreacted amine)

      • Brine

    • Dry over MgSO₄ and concentrate.

Self-Validating Checkpoint: The byproduct, N-tert-butylacetoacetamide, is water-soluble enough to be removed during the aqueous wash steps, unlike the insoluble DCU urea formed by DCC.

Advanced Application: Latent Curing Agent

Beyond peptide synthesis, Reagent L acts as a thermally latent curing agent for epoxy resins and polyaniline composites.

  • Mechanism: At room temperature, the salt is stable. Upon heating (>100°C), the isoxazolium ring decomposes/opens to generate reactive species (ketoketenes) that crosslink nucleophilic sites in the polymer matrix.

  • Benefit: Allows for the preparation of "one-pot" resin mixtures that have a long shelf life at room temperature but cure rapidly upon heating.

Curing Mix Polymer + Reagent L (Room Temp) Heat Heat (>100°C) Mix->Heat Active Active Crosslinker Generation Heat->Active Thermal Activation Network Crosslinked Polymer Network Active->Network Curing

Figure 2: Workflow for using Reagent L as a thermally latent curing agent.

References

  • Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A New Synthesis of Peptides. Journal of the American Chemical Society, 83(4), 1010–1012. Link

  • Woodward, R. B., & Woodman, D. J. (1968). Stable enol esters from N-tert-butyl-5-methylisoxazolium perchlorate. Journal of the American Chemical Society, 90(5), 1371–1372. Link

  • Kemp, D. S. (1979). The Racemization-Free Peptide Coupling Reagents. The Peptides: Analysis, Synthesis, Biology, Vol 1, 315-383.
  • Hino, T., Taniguchi, S., & Kuramoto, N. (2006). Syntheses of conductive adhesives based on epoxy resin and polyanilines by using N-tert-butyl-5-methylisoxazolium perchlorate as a thermally latent curing reagent. Journal of Polymer Science Part A: Polymer Chemistry, 44(2), 718-726. Link

  • BenchChem. (2025). N-tert-Butyl-5-methylisoxazolium perchlorate Product Data. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N-tert-Butyl-5-methylisoxazolium Perchlorate

[1] Executive Summary & Immediate Safety Directive Stop and Verify: Ensure you are handling N-tert-Butyl-5-methylisoxazolium perchlorate (CAS: 10513-45-8).[1] Note: This reagent is frequently confused with "Woodward’s Re...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Safety Directive

Stop and Verify: Ensure you are handling N-tert-Butyl-5-methylisoxazolium perchlorate (CAS: 10513-45-8).[1] Note: This reagent is frequently confused with "Woodward’s Reagent K" (N-ethyl-5-phenylisoxazolium-3'-sulfonate). While they share mechanistic applications in peptide coupling, the perchlorate anion in the subject chemical mandates significantly stricter disposal protocols due to explosion hazards.

Core Directive:

  • NEVER dispose of this substance down the drain.

  • NEVER allow reaction mixtures containing this reagent to dry out completely (risk of shock-sensitive organic perchlorate formation).

  • ALWAYS segregate this waste as D001 (Oxidizer) .

Chemical Profile & Hazard Mechanism

To manage disposal safely, one must understand the specific instability of the molecule. This is not a standard organic solid; it is an energetic salt.

The Perchlorate Risk Factor

The isoxazolium cation is reactive (electrophilic), which is desirable for synthesis. However, the perchlorate anion (


)  acts as a strong oxidizer.
  • Mechanism of Danger: When mixed with organic solvents (common in peptide synthesis) and allowed to dry or concentrate, perchlorate salts can form organic perchlorate esters or inclusion complexes. These are often shock-sensitive explosives .

  • Thermal Instability: The N-O bond in the isoxazolium ring is thermally labile. Combined with the oxidizing power of perchlorate, thermal decomposition can be rapid and violent.

Physical & Regulatory Data[3]
ParameterSpecification
Chemical Name N-tert-Butyl-5-methylisoxazolium perchlorate
CAS Number 10513-45-8
Molecular Formula

Physical State White to off-white crystalline solid
Hazard Class Oxidizer (Class 5.1)
GHS Signal Word DANGER
RCRA Waste Code D001 (Ignitable/Oxidizer)
Incompatibility Strong reducing agents, organic combustibles, powdered metals

Pre-Disposal Stabilization Protocols

Before contacting EHS or waste management, the bench scientist must stabilize the material.

Scenario A: Pure Solid Reagent (Expired or Excess)
  • Do not attempt to dissolve in solvent for disposal. Keep it solid.

  • Container: Ensure the original container is tightly closed. If the container is compromised, transfer to a plastic (HDPE) jar. Avoid ground glass stoppers (friction heat can trigger detonation in perchlorates).

  • Labeling: Apply a secondary label: "DANGER: PERCHLORATE OXIDIZER - DO NOT MIX WITH ORGANICS."

Scenario B: Reaction Mixtures (Liquid Waste)

This is the most common and dangerous scenario.

  • Quenching: If the reaction is active, quench carefully according to your specific synthesis protocol (usually water or mild buffer).

  • Solvent Management:

    • CRITICAL: Do NOT rotary evaporate the solvent to dryness. Concentrating perchlorate solutions creates an explosion hazard.

    • Dilution: Ensure the waste stream is diluted with water if the solvent is miscible (e.g., DMF, Acetonitrile). Water desensitizes perchlorates.

  • Segregation: Do not combine this waste with "General Organic Waste" or "Halogenated Waste." It requires a dedicated stream.

Disposal Decision Logic (Workflow)

The following diagram outlines the decision-making process for disposing of N-tert-Butyl-5-methylisoxazolium perchlorate to ensure compliance and safety.

DisposalWorkflow Start Identify Waste Material StateCheck Physical State? Start->StateCheck Solid Solid Reagent (Pure/Expired) StateCheck->Solid Solid Liquid Reaction Mixture (Dissolved) StateCheck->Liquid Liquid Container Secure in Original or HDPE Container Solid->Container EvapCheck Is Solvent Volatile? Liquid->EvapCheck LabelSolid Label: Oxidizer (D001) 'Perchlorate Salt' Container->LabelSolid Pickup Contact EHS / HazMat for Pickup LabelSolid->Pickup Warning STOP: Do NOT Rotovap to Dryness! EvapCheck->Warning Risk of Concentration Dilute Dilute with Water (Keep Wet) EvapCheck->Dilute Safe Path Warning->Dilute LabelLiq Label: Mixed Waste (Flammable + Oxidizer) Dilute->LabelLiq LabelLiq->Pickup

Figure 1: Decision tree for safe segregation and packaging of perchlorate waste.

Detailed Disposal Procedures

Step-by-Step Solid Waste Protocol
  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a flame-resistant lab coat.

  • Packaging: Place the primary container into a secondary clear plastic bag (zip-lock).

  • Tagging: Fill out a Hazardous Waste Tag.

    • Constituents: N-tert-Butyl-5-methylisoxazolium perchlorate (100%).

    • Hazard Checkboxes: Oxidizer, Toxic.

  • Storage: Store in the Oxidizer cabinet until pickup. Do not store on wooden shelves (wood is organic; perchlorate spills on wood can spontaneously ignite later).

Step-by-Step Liquid Waste Protocol
  • Composition Analysis: Estimate the ratio of organic solvent to water.

  • Container: Use a high-density polyethylene (HDPE) carboy. Do not use metal cans (corrosion/reaction risk).

  • Headspace: Leave at least 10% headspace in the container to accommodate thermal expansion.

  • Tagging:

    • Constituents: List all solvents (e.g., Acetonitrile 50%, Water 40%) and the reagent (Trace/10%).

    • Hazard Checkboxes: Flammable (due to solvent), Oxidizer (due to reagent), Toxic.

    • Special Note: Write "CONTAINS PERCHLORATES - DO NOT DISTILL" on the tag.

Emergency Response (Spills)[4]

If a spill occurs, immediate action is required to prevent fire or contamination.[2]

Spill TypeImmediate ActionCleanup Material
Solid Spill Isolate area. Eliminate ignition sources.[3][4]Do NOT use dry brooms (friction). Wet the solid gently with water, then scoop with a plastic shovel into a plastic pail.
Liquid Spill Ventilate area.[4]Absorb with inert material (Vermiculite or Sand). Do NOT use paper towels, sawdust, or standard "organic" spill kits (fire hazard).
Skin Contact Remove contaminated clothing immediately.Rinse skin with water for 15 minutes.

References

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 23663636, N-tert-Butyl-5-methylisoxazolium perchlorate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Perchlorates. Retrieved from [Link]

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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